molecular formula C18H20N8O B10857828 Atr-IN-4

Atr-IN-4

Cat. No.: B10857828
M. Wt: 364.4 g/mol
InChI Key: BUTVLOCHWATRAS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATR-IN-4 is a potent and selective inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) . The ATR-Chk1 pathway is activated by DNA damage and replication stress, coordinating vital cellular processes such as cell cycle arrest, replication fork stability, and DNA repair to promote cell survival . This pathway is critically important for the survival of tumor cells, especially those with high levels of replication stress caused by oncogenic activation or those with deficiencies in other DDR pathways like ATM . This compound exerts its anti-tumor effects by disrupting this vital survival pathway. It has demonstrated potent activity in suppressing the growth of human cancer cell lines, with reported IC50 values of 130.9 nM in human prostate cancer cells (DU145) and 41.33 nM in human lung cancer cells (NCI-H460) . The molecular formula of this compound is C18H20N8O, and it has a molecular weight of 364.40 . It is supplied as a solid with a purity of ≥98% and is soluble in DMSO . This product is intended for research purposes only. It is not approved for human consumption or for use in diagnostic procedures.

Properties

Molecular Formula

C18H20N8O

Molecular Weight

364.4 g/mol

IUPAC Name

(3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-7-(1H-pyrazol-5-yl)imidazo[1,5-b]pyridazin-2-yl]morpholine

InChI

InChI=1S/C18H20N8O/c1-12-11-27-8-7-25(12)17-9-13(15-4-6-21-24(15)2)16-10-19-18(26(16)23-17)14-3-5-20-22-14/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22)/t12-/m1/s1

InChI Key

BUTVLOCHWATRAS-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NN3C(=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Canonical SMILES

CC1COCCN1C2=NN3C(=CN=C3C4=CC=NN4)C(=C2)C5=CC=NN5C

Origin of Product

United States

Foundational & Exploratory

Atr-IN-4: An In-Depth Technical Guide on its Mechanism of Action in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a complex signaling network essential for maintaining genomic integrity. In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors. Atr-IN-4 is a potent and selective small molecule inhibitor of ATR. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

The Role of ATR in the DNA Damage Response

The ATR signaling pathway is a master regulator of the cellular response to DNA damage and replication stress.[1] ATR is a serine/threonine kinase that, in conjunction with its binding partner ATRIP, is recruited to sites of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[2] This recruitment is a key step in the activation of the ATR kinase. Once activated, ATR phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1).[3][4] This phosphorylation cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, collectively allowing the cell to resolve the DNA damage before proceeding with cell division.[4]

Mechanism of Action of this compound

This compound is a potent inhibitor of the ATR kinase.[1] As a pyrazolopyrimidine-containing compound, it is designed to competitively bind to the ATP-binding pocket of the ATR kinase, thereby preventing the phosphorylation of its downstream targets. By inhibiting ATR's kinase activity, this compound effectively abrogates the DNA damage response signaling cascade. In cancer cells with high levels of replication stress or defects in other DNA repair pathways (such as those with mutations in ATM or BRCA1/2), the inhibition of ATR leads to an accumulation of unresolved DNA damage, ultimately triggering cell death through a process known as synthetic lethality.[5]

Quantitative Data

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition in two human cancer cell lines are summarized in the table below. This data is attributed to the patent CN112142744A (compound 13).

Cell LineCancer TypeIC50 (nM)
DU145Human Prostate Cancer130.9
NCI-H460Human Lung Cancer41.33

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound. While the specific details for the synthesis and biological evaluation of this compound are proprietary to the patent holders, these protocols are based on established methodologies for similar compounds.

Synthesis of Pyrazolopyrimidine-Based ATR Inhibitors

The synthesis of pyrazolopyrimidine derivatives, the structural class of this compound, typically involves a multi-step process. A common approach begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. The final steps often involve functional group manipulations to introduce the desired substituents that contribute to the compound's potency and selectivity for the ATR kinase.

Cell Viability Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of an ATR inhibitor using a cell-based viability assay, such as the MTT or CellTiter-Glo® assay.

Materials:

  • Human cancer cell lines (e.g., DU145, NCI-H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (or other ATR inhibitor)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and resuspend in complete medium.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Remove the medium from the wells and add the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).[7]

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

    • Measure the absorbance or luminescence using a plate reader.[6]

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ATR Signaling Pathway and Inhibition by this compound

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation Complex cluster_downstream Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA coats DSB Double-Strand Breaks DSB->ssDNA resection leads to ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits RAD911 9-1-1 Complex RPA->RAD911 loads CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates TopBP1 TopBP1 RAD911->TopBP1 recruits TopBP1->ATR_ATRIP activates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization DNARepair DNA Repair CHK1->DNARepair Atr_IN_4 This compound Atr_IN_4->ATR_ATRIP inhibits

Caption: ATR signaling pathway initiated by DNA damage and inhibited by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed cells (DU145 or NCI-H460) in 96-well plates start->seed_cells incubate1 Incubate for 24h (adhesion) seed_cells->incubate1 prepare_compound Prepare serial dilutions of this compound incubate1->prepare_compound treat_cells Treat cells with this compound and vehicle control incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_reagent Add cell viability reagent (e.g., MTT) incubate2->add_reagent incubate3 Incubate for signal development add_reagent->incubate3 read_plate Measure absorbance/ luminescence incubate3->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent inhibitor of the ATR kinase, a key component of the DNA damage response pathway. By disrupting this critical cellular process, this compound demonstrates significant anti-proliferative activity in cancer cell lines, particularly those with a high reliance on the ATR pathway for survival. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool for further investigation into ATR biology or as a potential starting point for novel cancer therapeutic strategies. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to VE-821: A Selective ATR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity. In response to DNA damage and replication stress, ATR activates downstream signaling to coordinate cell cycle checkpoints, DNA repair, and replication fork stability. Many cancers exhibit an increased reliance on the ATR pathway for survival, making it a promising target for therapeutic intervention. VE-821 is a potent and highly selective, ATP-competitive inhibitor of ATR kinase. This document provides a comprehensive technical overview of VE-821, including its mechanism of action, biochemical and cellular potency, and detailed experimental protocols for its characterization.

Core Properties of VE-821

VE-821 is a small molecule inhibitor extensively used in preclinical research to probe the function of ATR and to evaluate ATR inhibition as an anti-cancer strategy.

PropertyValueReference
IUPAC Name 3-amino-6-(4-(methylsulfonyl)phenyl)-N-phenylpyrazine-2-carboxamide[1]
Synonyms ATR Inhibitor IV[2][3]
CAS Number 1232410-49-9[1][4]
Molecular Formula C18H16N4O3S[1][4]
Molecular Weight 368.41 g/mol [1][4]
Appearance Light green to green solid[4]
SMILES O=C(NC1=CC=CC=C1)C2=NC(C3=CC=C(C=C3)S(=O)(C)=O)=CN=C2N[4]

Mechanism of Action and the ATR Signaling Pathway

VE-821 functions as an ATP-competitive inhibitor of ATR kinase.[2] The canonical ATR signaling pathway is initiated by the presence of single-stranded DNA (ssDNA), a common intermediate during DNA replication stress or following the processing of DNA double-strand breaks.[5][6] This ssDNA is coated by Replication Protein A (RPA), which then recruits the ATR-ATRIP complex.[5][7] Full activation of ATR requires the independent recruitment of the 9-1-1 checkpoint clamp and the activator protein TopBP1.[7][8]

Once activated, ATR phosphorylates a multitude of substrates, with the most well-characterized being Checkpoint Kinase 1 (Chk1) at Serine 345.[5][9] This phosphorylation event initiates a cascade that leads to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[8][10] By inhibiting the kinase activity of ATR, VE-821 prevents the phosphorylation of Chk1 and other downstream targets.[4][11] This abrogates the damage-induced cell cycle checkpoints, forcing cells with damaged DNA to enter mitosis, which often results in mitotic catastrophe and cell death.[10][11]

ATR_Signaling_Pathway cluster_trigger DNA Damage & Replication Stress cluster_activation ATR Activation Complex cluster_downstream Downstream Effects DNA_Damage DNA Damage ssDNA RPA-coated ssDNA DNA_Damage->ssDNA creates ATR_ATRIP ATR-ATRIP ssDNA->ATR_ATRIP recruits TopBP1 TopBP1 ssDNA->TopBP1 recruits NineOneOne 9-1-1 Clamp ssDNA->NineOneOne recruits Chk1 p-Chk1 (S345) ATR_ATRIP->Chk1 phosphorylates TopBP1->ATR_ATRIP activate NineOneOne->ATR_ATRIP activate CellCycleArrest G2/M Checkpoint Chk1->CellCycleArrest activates ForkStability Replication Fork Stability Chk1->ForkStability promotes DNARepair DNA Repair Chk1->DNARepair promotes VE821 VE-821 VE821->ATR_ATRIP inhibits

Caption: The ATR Signaling Pathway and the inhibitory action of VE-821.

Quantitative Data: Potency and Selectivity

VE-821 demonstrates high potency for ATR and excellent selectivity against other related kinases of the Phosphoinositide 3-kinase-related kinase (PIKK) family.

Table 1: In Vitro Potency and Selectivity of VE-821

Target Kinase Ki (Inhibition Constant) IC50 (Half-maximal inhibitory concentration) Reference(s)
ATR 13 nM 26 nM [2][4]
ATM 16 µM >8 µM [2][4]
DNA-PK 2.2 µM 4.4 µM [2][4]
mTOR >1 µM Not Reported [2][4]

| PI3Kγ | 3.9 µM | Not Reported |[2][4] |

Ki and IC50 values are from cell-free radiometric-phosphate incorporation assays.

Table 2: Cell-Based Activity of VE-821

Cell Line(s) Assay Endpoint IC50 Treatment Duration Reference(s)
HT29 (Colon) H2AX Phosphorylation Inhibition 800 nM Not Specified [2]
AGS (Gastric) Cell Proliferation (CCK-8) 13.7 µM 72 hours [10]
MKN-45 (Gastric) Cell Proliferation (CCK-8) 11.3 µM 72 hours [10]
Multiple (NB) Cell Growth ~1-10 µM (Varies by cell line) Not Specified [12]

| PSN-1, MiaPaCa-2 | Single-agent toxicity (Clonogenic) | >3 µM | 72 hours |[11] |

Note: IC50 values for cell proliferation can vary significantly based on the cell line, assay duration, and specific experimental conditions.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to characterize the activity of VE-821.

This assay quantifies the ability of VE-821 to inhibit the enzymatic activity of ATR in a cell-free system.

Methodology:

  • Prepare Kinase Reaction Buffer: Formulate a buffer suitable for ATR kinase activity.

  • Prepare Master Mix: Create a master mix containing the reaction buffer, purified ATR enzyme, and a suitable peptide substrate.

  • Compound Dilution: Prepare a serial dilution of VE-821 in DMSO, followed by a further dilution in the reaction buffer.

  • Incubation: Add the diluted VE-821 or vehicle control (DMSO) to the master mix and incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing [γ-³²P]ATP.

  • Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Quantification: Spot the reaction mixture onto a phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Prepare Master Mix (ATR Kinase, Substrate, Buffer) B 2. Add VE-821 Serial Dilutions A->B C 3. Pre-incubate B->C D 4. Initiate Reaction with [γ-³²P]ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Spot on Filter E->F G 7. Wash and Count Radioactivity F->G H 8. Calculate IC50 G->H

Caption: Workflow for an in vitro radiometric kinase assay.

This assay measures the effect of VE-821 on the growth and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of VE-821. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified duration (e.g., 72 or 96 hours) in a humidified incubator at 37°C and 5% CO₂.[2][10]

  • Reagent Addition: Add a viability reagent, such as MTS or CCK-8, to each well.[2][10]

  • Final Incubation: Incubate for 1-4 hours, allowing viable cells to metabolize the reagent and produce a colored formazan product.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[2]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.

Cell_Viability_Workflow A 1. Seed Cells in 96-well Plate B 2. Add VE-821 Dilutions A->B C 3. Incubate for 72-96 hours B->C D 4. Add MTS or CCK-8 Reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Measure Absorbance E->F G 7. Normalize Data & Calculate IC50 F->G

Caption: Workflow for a cell proliferation/viability assay.

This protocol is used to confirm that VE-821 inhibits ATR signaling in a cellular context by measuring the phosphorylation of its direct downstream target, Chk1.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with VE-821 (e.g., 1 µM) for 1 hour.[11]

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 100 nM Gemcitabine or 6 Gy radiation) to activate the ATR pathway.[11]

  • Incubation: Incubate for a short period (e.g., 2 hours) post-damage induction.[11]

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phospho-Chk1 (Ser345).

    • Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Loading Control: Re-probe the membrane with an antibody for total Chk1 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]

Western_Blot_Workflow A 1. Cell Treatment (VE-821 + DNA Damaging Agent) B 2. Harvest and Lyse Cells A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to PVDF Membrane D->E F 6. Antibody Incubation (Primary: p-Chk1, Secondary: HRP) E->F G 7. ECL Detection F->G H 8. Analyze Band Intensity G->H

Caption: Workflow for Western Blot analysis of ATR pathway inhibition.

Summary of Preclinical Applications and Findings

VE-821 has been instrumental in validating ATR as a therapeutic target. Key preclinical findings include:

  • Sensitization to DNA Damaging Agents: VE-821 significantly enhances the sensitivity of cancer cells to radiotherapy and various chemotherapeutic agents, including gemcitabine, cisplatin, and topoisomerase I inhibitors.[4][10][11][13] This effect is observed in both normoxic and hypoxic conditions, the latter being a common feature of solid tumors associated with treatment resistance.[4][11]

  • Disruption of DNA Repair: The radiosensitizing effects of VE-821 are linked to the inhibition of DNA repair. Studies have shown that treatment with VE-821 leads to the persistence of DNA damage markers like γH2AX and 53BP1 foci and inhibits homologous recombination repair, as evidenced by a decrease in Rad51 foci formation.[11]

  • Synthetic Lethality: VE-821 shows increased single-agent cytotoxicity in cells with existing defects in other DDR pathways (e.g., ATM or p53 deficiency), demonstrating the principle of synthetic lethality.[4]

Conclusion

VE-821 is a foundational research tool that has provided robust validation for the therapeutic strategy of ATR inhibition. Its high potency and selectivity have enabled detailed investigation of the ATR signaling pathway and its role in cancer. The data generated using VE-821 have supported the clinical development of next-generation ATR inhibitors, such as Berzosertib (VX-970), which are currently being evaluated in clinical trials.[10][14] This guide provides the core data and methodologies to effectively utilize VE-821 in a research setting, facilitating further exploration into the complex biology of the DNA damage response.

References

The Discovery and Synthesis of Atr-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-4 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. The ATR signaling cascade is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, playing a pivotal role in cell cycle checkpoint activation, DNA repair, and the maintenance of genomic stability.[1][2][3] In many cancer cells, particularly those with defects in other DDR pathways such as ATM deficiency, there is an increased reliance on ATR for survival, making it a promising therapeutic target.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a novel ATR inhibitor.

ATR Signaling Pathway

The ATR signaling pathway is a complex cascade initiated by the recognition of RPA-coated ssDNA. This leads to the recruitment of the ATR-ATRIP complex, which, upon activation by TOPBP1, phosphorylates a multitude of downstream substrates, most notably Chk1.[5] Activated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[6]

Caption: The ATR signaling pathway activated by DNA damage.

Discovery and Synthesis of this compound

This compound was identified as a potent ATR inhibitor through targeted drug discovery programs. Its chemical structure, a substituted pyrido[3,4-d]pyrimidine derivative, is a novel scaffold for ATR inhibition. The synthesis of this compound, as inferred from related literature on the synthesis of similar heterocyclic compounds, likely proceeds through a multi-step process.[7][8][9][10]

A plausible synthetic route would involve the initial construction of the core pyrido[3,4-d]pyrimidine ring system. This could be achieved through a condensation reaction of a suitably substituted aminopyridine with a pyrimidine precursor, followed by cyclization. The subsequent steps would involve the introduction of the (R)-3-methylmorpholino and the cyclobutanone-substituted pyrrolo[2,3-b]pyridine moieties via nucleophilic substitution and Suzuki coupling reactions, respectively.

Note: The exact synthetic protocol for this compound is detailed in patent CN112142744A. The following is a generalized, proposed workflow based on the synthesis of analogous compounds.

Synthesis_Workflow Proposed Synthesis Workflow for this compound Start Starting Materials (Aminopyridine & Pyrimidine Precursors) Step1 Condensation & Cyclization Start->Step1 Intermediate1 Pyrido[3,4-d]pyrimidine Core Step1->Intermediate1 Step2 Nucleophilic Substitution with (R)-3-methylmorpholine Intermediate1->Step2 Intermediate2 Morpholino-substituted Intermediate Step2->Intermediate2 Step3 Suzuki Coupling with Pyrrolo[2,3-b]pyridine-boronic ester Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: A proposed synthetic workflow for this compound.

Biological Activity and Data Presentation

This compound demonstrates potent inhibition of ATR kinase and exhibits significant anti-proliferative activity in cancer cell lines.

Compound Assay Type Target IC50 (nM) Cell Line
This compound Cell Growth InhibitionATR130.9DU145 (Prostate)[11]
Cell Growth InhibitionATR41.33NCI-H460 (Lung)[11]
VE-821 Kinase AssayATR26-[12][13][14][15]
Cell Growth InhibitionATR11,300 - 13,700AGS, MKN-45 (Gastric)[16]
AZD6738 (Ceralasertib) Kinase AssayATR1-[17][18][19]
Cell Growth InhibitionATR< 1,000Multiple Breast Cancer Lines[17]
Berzosertib (VE-822/M6620) Cell-based AssayATR19HT29 (Colon)[20][21]
Cell Growth InhibitionATR250 - 290Cal-27, FaDu (HNSCC)[22][23]

Experimental Protocols

In Vitro ATR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ATR kinase.

  • Reagents and Materials:

    • Recombinant human ATR/ATRIP complex

    • GST-tagged p53 substrate

    • ATP

    • Assay Buffer (e.g., 25 mM HEPES, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

    • This compound (or other test compounds) dissolved in DMSO

    • HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody)

    • 384-well low-volume plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add the diluted compound to the wells of the 384-well plate.

    • Add the ATR/ATRIP enzyme and GST-p53 substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents and incubate in the dark to allow for antibody binding.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., DU145, NCI-H460)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (or other test compounds) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[24][25][26]

    • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[27]

In Vivo Antitumor Activity (Xenograft Model)

This protocol outlines a general procedure to evaluate the in vivo efficacy of an ATR inhibitor.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Human cancer cell line for tumor implantation

    • This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant human tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group according to a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor volume and body weight regularly (e.g., twice a week).[28][29][30][31]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

    • Evaluate the antitumor efficacy based on tumor growth inhibition.[32][33][34][35][36]

Conclusion

This compound is a promising novel ATR inhibitor with potent in vitro activity. Its unique chemical scaffold provides a new avenue for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other ATR inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

The Impact of Atr-IN-4 on Genomic Instability in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic instability is a fundamental characteristic of many cancers, providing the genetic diversity that drives tumor evolution, progression, and therapeutic resistance. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic integrity.[1] In tumor cells with high replication stress or defects in other DDR pathways, there is an increased reliance on ATR for survival. This dependency creates a therapeutic window for ATR inhibitors. This technical guide explores the impact of ATR inhibition by a specific small molecule, Atr-IN-4, on genomic instability in tumor cells. We will detail the core principles of ATR signaling, present the available quantitative data for this compound, provide comprehensive experimental protocols for assessing the effects of ATR inhibitors, and visualize key pathways and workflows.

The ATR Signaling Pathway and Genomic Instability

The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which is a common intermediate during DNA replication stress.[1] Upon detection of ssDNA coated by Replication Protein A (RPA), ATR, in complex with its binding partner ATRIP, is activated.[2] Activated ATR then phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (CHK1).[3] This phosphorylation event initiates a signaling cascade that leads to:

  • Cell Cycle Arrest: ATR-mediated signaling can halt the cell cycle at the G2/M transition, providing time for DNA repair before entry into mitosis.[4][5]

  • Replication Fork Stabilization: ATR signaling protects stalled replication forks from collapse, preventing the formation of DNA double-strand breaks (DSBs).[6]

  • Inhibition of Origin Firing: To conserve resources and prevent further DNA damage, ATR signaling can suppress the firing of new replication origins.

Inhibition of ATR in cancer cells, particularly those with pre-existing genomic instability or a high degree of replication stress, can lead to a state of "synthetic lethality."[7] By disabling a key DNA damage response pathway, ATR inhibitors can cause the accumulation of DNA damage, leading to mitotic catastrophe and ultimately, tumor cell death.

ATR_Signaling_Pathway cluster_stimulus Cellular Stress Replication Stress Replication Stress DNA Damage (ssDNA) DNA Damage (ssDNA) RPA RPA DNA Damage (ssDNA)->RPA coats ATR-ATRIP Complex ATR-ATRIP Complex RPA->ATR-ATRIP Complex recruits and activates CHK1 CHK1 ATR-ATRIP Complex->CHK1 phosphorylates p-CHK1 (Active) p-CHK1 (Active) CHK1->p-CHK1 (Active) Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (Active)->Cell Cycle Arrest Replication Fork Stabilization Replication Fork Stabilization p-CHK1 (Active)->Replication Fork Stabilization DNA Repair DNA Repair p-CHK1 (Active)->DNA Repair Genomic Stability Genomic Stability Cell Cycle Arrest->Genomic Stability Replication Fork Stabilization->Genomic Stability DNA Repair->Genomic Stability This compound This compound This compound->ATR-ATRIP Complex inhibits

ATR Signaling Pathway and Inhibition by this compound

Quantitative Data for this compound

This compound is a potent inhibitor of the ATR kinase. The following table summarizes the available in vitro potency data for this compound.

Cell LineCancer TypeIC50 (nM)Reference
DU145Human Prostate Cancer130.9[8]
NCI-H460Human Lung Cancer41.33[8]

Table 1: In vitro antiproliferative activity of this compound in human cancer cell lines.

Experimental Protocols

The following protocols are representative methods for characterizing the impact of an ATR inhibitor like this compound on genomic instability in tumor cells.

Cell Culture and Drug Treatment
  • Cell Lines: DU145 (prostate cancer) and NCI-H460 (lung cancer) cells can be obtained from the American Type Culture Collection (ATCC).

  • Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions should be prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

Western Blotting for CHK1 Phosphorylation

This assay is used to determine the direct inhibitory effect of this compound on the ATR signaling pathway by measuring the phosphorylation of its primary substrate, CHK1.

Western_Blot_Workflow Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Western Blotting Workflow
  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before inducing DNA damage with a sublethal dose of a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.

  • Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for γH2AX Foci Formation

This assay visualizes and quantifies DNA double-strand breaks, a marker of genomic instability, which are expected to increase upon ATR inhibition.

Immunofluorescence_Workflow Drug Treatment Drug Treatment Fixation and Permeabilization Fixation and Permeabilization Drug Treatment->Fixation and Permeabilization Blocking Blocking Fixation and Permeabilization->Blocking Primary Antibody (anti-γH2AX) Primary Antibody (anti-γH2AX) Blocking->Primary Antibody (anti-γH2AX) Secondary Antibody (Fluorescent) Secondary Antibody (Fluorescent) Primary Antibody (anti-γH2AX)->Secondary Antibody (Fluorescent) Counterstaining (DAPI) Counterstaining (DAPI) Secondary Antibody (Fluorescent)->Counterstaining (DAPI) Mounting Mounting Counterstaining (DAPI)->Mounting Microscopy and Image Analysis Microscopy and Image Analysis Mounting->Microscopy and Image Analysis

Immunofluorescence Workflow for γH2AX Foci
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound for a longer duration (e.g., 24 hours) to allow for the accumulation of DNA damage.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Antibody Staining: Incubate with a primary antibody against γH2AX (phospho-H2AX Ser139) for 1 hour, followed by a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and can reveal a drug-induced cell cycle arrest.

Flow_Cytometry_Workflow Cell Harvesting and Fixation Cell Harvesting and Fixation RNase Treatment RNase Treatment Cell Harvesting and Fixation->RNase Treatment Propidium Iodide (PI) Staining Propidium Iodide (PI) Staining RNase Treatment->Propidium Iodide (PI) Staining Flow Cytometry Acquisition Flow Cytometry Acquisition Propidium Iodide (PI) Staining->Flow Cytometry Acquisition Data Analysis Data Analysis Flow Cytometry Acquisition->Data Analysis

Flow Cytometry Workflow for Cell Cycle Analysis
  • Treatment: Treat cells with this compound for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Acquisition: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI, which is proportional to the DNA content.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a potent inhibitor of the ATR kinase, a critical component of the DNA damage response pathway. By targeting ATR, this compound has the potential to induce synthetic lethality in tumor cells with high levels of replication stress or other DDR defects, leading to increased genomic instability and cell death. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other ATR inhibitors in a research and drug development setting. Further investigation into the broader cellular effects of this compound is warranted to fully elucidate its therapeutic potential.

References

The Pivotal Role of ATR Signaling in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity. In the context of oncology, the ATR signaling pathway has emerged as a critical determinant of cancer cell survival and progression. Cancer cells are often characterized by increased replication stress and defects in other DNA repair pathways, rendering them highly dependent on ATR for their viability. This dependency creates a therapeutic window, making ATR an attractive target for cancer therapy. This in-depth technical guide explores the core functions of ATR signaling in cancer progression, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers and drug development professionals in this rapidly evolving field.

Core Functions of ATR Signaling in Cancer

ATR is a serine/threonine kinase that is activated in response to single-stranded DNA (ssDNA), a common intermediate of various forms of DNA damage and replication stress.[1][2] Once activated, ATR phosphorylates a plethora of downstream substrates, including the checkpoint kinase 1 (CHK1), to orchestrate a coordinated cellular response that includes:

  • Cell Cycle Checkpoint Activation: ATR activation leads to cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints.[3][4] This provides time for the cell to repair damaged DNA before proceeding with cell division, thus preventing the propagation of genomic errors.[1][5]

  • Replication Fork Stabilization and Repair: ATR plays a crucial role in stabilizing stalled replication forks, preventing their collapse into deleterious double-strand breaks.[2][4] It also promotes the restart of stalled forks and facilitates various DNA repair pathways.[2][5]

  • Apoptosis Regulation: In situations of overwhelming DNA damage where repair is not feasible, the ATR pathway can contribute to the induction of apoptosis, eliminating cells with catastrophic genomic instability. However, its primary role in cancer is often to suppress apoptosis and promote survival.[6]

Cancer cells frequently exhibit elevated levels of replication stress due to oncogene activation and defects in other DNA repair pathways, such as those involving ATM or BRCA proteins.[5][7] This heightened reliance on the ATR pathway for survival presents a key vulnerability that can be exploited therapeutically.

Quantitative Data on ATR in Cancer

ATR Gene Alterations in Human Cancers

Mutations and alterations in the ATR gene, while not as common as in some other tumor suppressors, are observed across a range of cancer types. The frequency of these alterations underscores the importance of ATR in maintaining genomic stability.

Cancer TypeAlteration Frequency (%)
Uterine Corpus Endometrial Carcinoma6.56
Bladder Urothelial Carcinoma5.83
Skin Cutaneous Melanoma5.51
Stomach Adenocarcinoma4.86
Esophageal Adenocarcinoma4.35
Colorectal Adenocarcinoma3.86
Ovarian Serous Cystadenocarcinoma3.16
Lung Squamous Cell Carcinoma2.84
Breast Invasive Carcinoma2.08
Prostate Adenocarcinoma1.87
Data sourced from cBioPortal for Cancer Genomics, aggregating data from multiple studies.
In Vitro Efficacy of ATR Inhibitors

Several small molecule inhibitors targeting the kinase activity of ATR have been developed and are in various stages of preclinical and clinical evaluation. The half-maximal inhibitory concentration (IC50) values demonstrate their potency in various cancer cell lines.

ATR InhibitorCancer Cell LineCancer TypeIC50 (nM)
Ceralasertib (AZD6738) H460Non-Small Cell Lung Cancer1050
H23Non-Small Cell Lung Cancer2380
SNU-601Gastric Cancer>1000
HCT116Colorectal Cancer≥1000
HT29Colorectal Cancer≥1000
Berzosertib (M6620/VX-970) Cal-27Head and Neck Squamous Cell Carcinoma285
FaDuHead and Neck Squamous Cell Carcinoma252
Multiple Lung Cancer LinesNon-Small Cell Lung Cancer1000-4000
Elimusertib (BAY 1895344) SU-DHL-8B-cell Lymphoma9
LoVoColorectal Cancer71
HT-29Colorectal Cancer160
MDA-MB-453Breast Cancer46
MDA-MB-231Breast Cancer100
T-47DBreast Cancer650

Key Experimental Protocols

Western Blotting for Phospho-CHK1 (Ser345)

This protocol details the detection of CHK1 phosphorylation at Serine 345, a key downstream marker of ATR activation.

A. Cell Lysis

  • Culture and treat cells as required.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate briefly to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA or Bradford assay.

B. SDS-PAGE and Electrotransfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

C. Immunoblotting

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • For a loading control, the membrane can be stripped and re-probed with an antibody against total CHK1 or a housekeeping protein like β-actin.

Immunofluorescence for γH2AX Foci

This protocol describes the visualization of γH2AX foci, a marker for DNA double-strand breaks, which can be an indirect consequence of ATR inhibition leading to replication fork collapse.

A. Cell Seeding and Treatment

  • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the desired compounds (e.g., ATR inhibitors, DNA damaging agents).

B. Fixation and Permeabilization

  • Wash cells twice with PBS.

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]

  • Wash cells three times with PBS.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[9]

  • Wash cells three times with PBS.

C. Immunostaining

  • Block cells with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate cells with a primary antibody against γH2AX diluted in 1% BSA/PBS overnight at 4°C in a humidified chamber.

  • Wash cells three times with PBS.

  • Incubate cells with an appropriate Alexa Fluor-conjugated secondary antibody diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

  • Wash cells three times with PBS.

D. Mounting and Imaging

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Seal the coverslips with nail polish.

  • Visualize and capture images using a fluorescence or confocal microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.

A. Cell Preparation

  • Culture and treat cells as required.

  • Harvest cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

B. Fixation

  • Resuspend the cell pellet in a small volume of PBS.

  • While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of approximately 70%.

  • Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.

C. Staining

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[10]

  • Incubate for 30 minutes at room temperature in the dark.

D. Flow Cytometry Analysis

  • Analyze the stained cells on a flow cytometer.

  • Use a linear scale for the PI fluorescence signal.

  • Gate on single cells to exclude doublets and aggregates.

  • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).[10]

Visualizing ATR Signaling and its Role in Cancer

ATR Signaling Pathway

ATR_Signaling_Pathway cluster_activation ATR Activation cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DNA Damage\n(ssDNA, Stalled Forks) DNA Damage (ssDNA, Stalled Forks) RPA RPA DNA Damage\n(ssDNA, Stalled Forks)->RPA recruits ATRIP ATRIP RPA->ATRIP recruits 9-1-1 Complex 9-1-1 Complex RPA->9-1-1 Complex recruits ATR ATR ATRIP->ATR complexes with CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 ATR->p53 phosphorylates Replication Fork\nStabilization Replication Fork Stabilization ATR->Replication Fork\nStabilization promotes TopBP1 TopBP1 9-1-1 Complex->TopBP1 recruits TopBP1->ATR activates CDC25 CDC25 CHK1->CDC25 inhibits DNA Repair DNA Repair CHK1->DNA Repair promotes Apoptosis Apoptosis p53->Apoptosis can lead to CDKs CDKs CDC25->CDKs activates Cell Cycle Arrest\n(G2/M, Intra-S) Cell Cycle Arrest (G2/M, Intra-S) CDC25->Cell Cycle Arrest\n(G2/M, Intra-S) leads to

Caption: The ATR signaling pathway is initiated by DNA damage, leading to the activation of downstream effectors that regulate critical cellular processes.

Experimental Workflow for Studying ATR Inhibition

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Cancer Cell Lines Cancer Cell Lines Treatment Treatment Cancer Cell Lines->Treatment ATR Inhibitor\n(e.g., Ceralasertib) ATR Inhibitor (e.g., Ceralasertib) ATR Inhibitor\n(e.g., Ceralasertib)->Treatment DNA Damaging Agent\n(Optional) DNA Damaging Agent (Optional) DNA Damaging Agent\n(Optional)->Treatment Western Blot\n(p-CHK1) Western Blot (p-CHK1) Treatment->Western Blot\n(p-CHK1) Immunofluorescence\n(γH2AX foci) Immunofluorescence (γH2AX foci) Treatment->Immunofluorescence\n(γH2AX foci) Flow Cytometry\n(Cell Cycle) Flow Cytometry (Cell Cycle) Treatment->Flow Cytometry\n(Cell Cycle) Clonogenic Survival\nAssay Clonogenic Survival Assay Treatment->Clonogenic Survival\nAssay Quantification of\nProtein Expression Quantification of Protein Expression Western Blot\n(p-CHK1)->Quantification of\nProtein Expression Quantification of\nDNA Damage Quantification of DNA Damage Immunofluorescence\n(γH2AX foci)->Quantification of\nDNA Damage Cell Cycle\nDistribution Analysis Cell Cycle Distribution Analysis Flow Cytometry\n(Cell Cycle)->Cell Cycle\nDistribution Analysis Cell Viability\nand Proliferation Cell Viability and Proliferation Clonogenic Survival\nAssay->Cell Viability\nand Proliferation Conclusion:\nEfficacy of ATR Inhibition Conclusion: Efficacy of ATR Inhibition Quantification of\nProtein Expression->Conclusion:\nEfficacy of ATR Inhibition Quantification of\nDNA Damage->Conclusion:\nEfficacy of ATR Inhibition Cell Cycle\nDistribution Analysis->Conclusion:\nEfficacy of ATR Inhibition Cell Viability\nand Proliferation->Conclusion:\nEfficacy of ATR Inhibition

Caption: A typical experimental workflow to investigate the effects of ATR inhibition on cancer cells involves treatment followed by a series of downstream assays.

ATR Signaling and Cancer Progression: A Logical Relationship

ATR_Cancer_Progression cluster_cancer Cancer Cell Characteristics cluster_atr ATR Signaling cluster_progression Cancer Progression Oncogene Activation Oncogene Activation Increased Replication Stress Increased Replication Stress Oncogene Activation->Increased Replication Stress DDR Defects\n(e.g., ATM, BRCA mutations) DDR Defects (e.g., ATM, BRCA mutations) DDR Defects\n(e.g., ATM, BRCA mutations)->Increased Replication Stress Genomic Instability Genomic Instability DDR Defects\n(e.g., ATM, BRCA mutations)->Genomic Instability directly causes ATR Pathway Activation ATR Pathway Activation Increased Replication Stress->ATR Pathway Activation Increased Replication Stress->Genomic Instability can lead to Cell Cycle Checkpoints Cell Cycle Checkpoints ATR Pathway Activation->Cell Cycle Checkpoints DNA Repair & Fork Stability DNA Repair & Fork Stability ATR Pathway Activation->DNA Repair & Fork Stability Therapy Resistance Therapy Resistance ATR Pathway Activation->Therapy Resistance contributes to Cell Survival & Proliferation Cell Survival & Proliferation Cell Cycle Checkpoints->Cell Survival & Proliferation promotes DNA Repair & Fork Stability->Cell Survival & Proliferation promotes Tumor Growth & Metastasis Tumor Growth & Metastasis Genomic Instability->Tumor Growth & Metastasis Cell Survival & Proliferation->Tumor Growth & Metastasis

Caption: The logical relationship between cancer cell characteristics, the ATR signaling response, and the progression of cancer.

Conclusion

The ATR signaling pathway is a cornerstone of the DNA damage response and a critical survival mechanism for cancer cells grappling with high levels of replication stress and other genomic insults. This heightened dependency, often described as a "non-oncogene addiction," provides a clear rationale for targeting ATR in cancer therapy. The development of potent and selective ATR inhibitors has opened up new avenues for treating a wide range of malignancies, both as monotherapy in cancers with specific DDR defects and in combination with DNA-damaging agents to enhance their efficacy. The quantitative data, detailed experimental protocols, and visual diagrams provided in this guide are intended to equip researchers and drug development professionals with the necessary tools and knowledge to further explore and exploit the therapeutic potential of targeting ATR signaling in the fight against cancer.

References

Preliminary Studies on ATR Inhibition in Pancreatic Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research specifically detailing the compound "Atr-IN-4" in the context of pancreatic cancer is not available. This technical guide therefore provides a comprehensive overview of the principles and findings from preliminary studies on other potent and selective ATR inhibitors, such as VE-821, BAY 1895344, AZ20, and AZD6738, in pancreatic cancer cells. These compounds serve as illustrative examples of the therapeutic potential and mechanism of action of ATR inhibition in this malignancy.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and inherent resistance to conventional therapies.[1][2] A key factor contributing to this resistance is the proficient DNA damage response (DDR) machinery in cancer cells, which counteracts the cytotoxic effects of chemotherapy and radiotherapy.[3][4] Ataxia telangiectasia and Rad3-related (ATR) kinase is a central regulator of the DDR, particularly in response to replication stress, a common feature of cancer cells.[3][4][5] This has positioned ATR as a promising therapeutic target to sensitize pancreatic cancer cells to DNA-damaging agents.[3][4] This guide summarizes key preclinical findings, experimental protocols, and the underlying signaling pathways associated with ATR inhibition in pancreatic cancer.

Quantitative Data on the Effects of ATR Inhibitors

The following tables summarize the quantitative effects of various ATR inhibitors on pancreatic cancer cell lines, often in combination with standard-of-care chemotherapeutic agents like gemcitabine or radiation.

Table 1: Synergistic Effects of ATR Inhibitors with Gemcitabine

ATR InhibitorPancreatic Cancer Cell Line(s)Combination EffectKey FindingsReference
AZD6738KPC (KrasG12D; Trp53R172H; Pdx-Cre)SynergisticAbrogated survival at concentrations where single agents had minor effects.[5]
Elimusertib13 PDAC cell linesSynergisticShowed synergy in 12 of 13 cell lines, with >10-fold improved EC50 values in most.[6]
AZ205 pancreatic cancer cell linesSynergisticEnhanced GEM-induced cell death.[4]

Table 2: Impact of ATR Inhibition on Cell Cycle and DNA Damage

ATR InhibitorPancreatic Cancer Cell Line(s)Experimental ConditionEffect on Cell CycleEffect on DNA DamageReference
VE-821Not specifiedWith radiationDisruption of damage-induced G2/M arrestIncreased persistence of γH2AX and 53BP1 foci; inhibition of Rad51 foci[3]
BAY 1895344CFPAC-1, Capan-2 (Oxaliplatin-resistant)With oxaliplatinMitotic catastropheAugmented oxaliplatin-induced DNA damage[7][8]
ATRiPANC1With protons or X-raysInhibition of G2 blockageNot specified[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments commonly used to assess the efficacy of ATR inhibitors.

Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11]

Protocol:

  • Cell Preparation:

    • Culture pancreatic cancer cells to the desired confluency and treat with the ATR inhibitor and/or other agents as per the experimental design.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of a fluorescently labeled Annexin V conjugate.

    • Add 10 µL of a PI solution (e.g., 100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.[10]

Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Preparation and Fixation:

    • Harvest cells as described in the apoptosis assay protocol.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry. The resulting histogram of DNA content will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by ATR inhibitors and a general workflow for their preclinical evaluation.

ATR-Mediated DNA Damage Response Pathway

ATR_DDR_Pathway cluster_damage DNA Damage/Replication Stress cluster_atr ATR Signaling cluster_response Cellular Response DNA_Damage DNA Damage (e.g., from Gemcitabine, Radiation) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair (e.g., Homologous Recombination) Chk1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis inhibition leads to mitotic catastrophe & DNA_Repair->Apoptosis inhibition leads to increased DNA damage & Atr_IN_4 ATR Inhibitor (e.g., this compound) Atr_IN_4->ATR inhibits

Caption: ATR signaling pathway in response to DNA damage and its inhibition.

Experimental Workflow for Evaluating ATR Inhibitors

Experimental_Workflow cluster_assays In Vitro Assays start Start: Pancreatic Cancer Cell Lines treatment Treatment: This compound alone or in combination (e.g., with Gemcitabine) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle dna_damage DNA Damage Assessment (γH2AX Foci) treatment->dna_damage data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis dna_damage->data_analysis conclusion Conclusion: Efficacy and Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for preclinical assessment of ATR inhibitors.

Conclusion

The preliminary studies on ATR inhibitors like VE-821, BAY 1895344, AZ20, and AZD6738 collectively provide a strong rationale for targeting the ATR pathway in pancreatic cancer.[3][4][5][7] By abrogating critical cell cycle checkpoints and inhibiting DNA repair, these inhibitors sensitize pancreatic cancer cells to the cytotoxic effects of standard chemotherapies and radiation.[3] The synergistic effects observed in various preclinical models underscore the potential of this therapeutic strategy to overcome the intrinsic resistance of pancreatic tumors. Further investigation, including the identification and evaluation of novel ATR inhibitors like the conceptual "this compound," is warranted to translate these promising preclinical findings into effective clinical treatments for patients with pancreatic cancer.

References

The ATR Inhibitor VE-821: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly in response to replication stress. Cancer cells, often characterized by elevated levels of replication stress due to oncogene activation and defects in other DDR pathways, exhibit a heightened dependence on ATR for survival. This dependency has positioned ATR as a promising therapeutic target in oncology. VE-821 is a potent and selective ATP-competitive inhibitor of ATR kinase.[1][2] This technical guide provides an in-depth overview of the basic research applications of VE-821, focusing on its mechanism of action, its utility in sensitizing cancer cells to DNA-damaging agents, and its synergistic effects with other targeted therapies. Detailed experimental protocols and quantitative data are presented to facilitate the integration of VE-821 into preclinical research settings.

Mechanism of Action of VE-821

VE-821 is a potent and highly selective inhibitor of ATR kinase with a Ki (inhibition constant) of 13 nM and an IC50 (half-maximal inhibitory concentration) of 26 nM in cell-free assays.[1] It exhibits minimal cross-reactivity against other related PIKK family kinases such as ATM, DNA-PK, and mTOR.[1][2] The primary mechanism of action of VE-821 is the competitive inhibition of ATP binding to the ATR kinase domain, which in turn abrogates the downstream signaling cascade that is crucial for the cellular response to DNA damage and replication stress.

Upon activation by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being a key effector.[3] Phosphorylation of Chk1 at Serine 345 (p-Chk1 S345) initiates a signaling cascade that leads to cell cycle arrest, primarily at the G2/M and intra-S phase checkpoints.[3][4] This pause in the cell cycle allows time for DNA repair and prevents the propagation of damaged DNA.

VE-821 effectively inhibits the phosphorylation of Chk1, thereby preventing the activation of these critical cell cycle checkpoints.[4][5][6] As a result, cells treated with VE-821 in the presence of DNA damage are unable to arrest their cell cycle, leading to premature entry into mitosis with unrepaired DNA. This phenomenon, known as mitotic catastrophe, ultimately results in apoptosis.[3] Furthermore, ATR inhibition by VE-821 has been shown to impair homologous recombination repair (HRR), a major pathway for the repair of DNA double-strand breaks (DSBs), as evidenced by a reduction in the formation of RAD51 foci.[5][7]

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 VE-821 Inhibition cluster_3 Downstream Signaling DNA_Damage DNA Damage (e.g., ssDNA, DSBs) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates VE_821 VE-821 VE_821->ATR inhibits pChk1 p-Chk1 (S345) Cell_Cycle_Arrest S/G2-M Checkpoint Activation pChk1->Cell_Cycle_Arrest leads to DNA_Repair Homologous Recombination Repair pChk1->DNA_Repair promotes Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival enables DNA_Repair->Cell_Survival enables

Caption: ATR Signaling Pathway and Inhibition by VE-821.

Applications in Basic Research

Sensitization of Cancer Cells to Chemotherapy

A primary application of VE-821 in basic research is its ability to sensitize a wide range of cancer cell lines to various chemotherapeutic agents that induce DNA damage. This chemosensitization effect has been observed in pancreatic, gastric, colon, and neuroblastoma cancer models, among others.[3][5][7]

  • With Gemcitabine: VE-821 enhances the cytotoxicity of the nucleoside analog gemcitabine in pancreatic cancer cells.[5]

  • With Cisplatin: In gastric cancer cells, VE-821 reverses resistance to cisplatin by inhibiting the DNA damage response.[3]

  • With Topoisomerase I Inhibitors: VE-821 shows marked synergy with topoisomerase I inhibitors such as irinotecan and camptothecin in colon cancer cells by abrogating the S-phase checkpoint.[4][6]

Radiosensitization of Cancer Cells

VE-821 has been demonstrated to be a potent radiosensitizer, increasing the efficacy of ionizing radiation (IR) in various cancer cell lines, including those of pancreatic and promyelocytic leukemia origin.[5][8] By inhibiting ATR, VE-821 prevents the IR-induced G2/M arrest, forcing cells with radiation-induced DNA damage to enter mitosis, which leads to increased cell death.[5][8] This effect is often accompanied by the persistence of DNA damage markers such as γH2AX and 53BP1 foci.[5]

Synergy with PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The combination of VE-821 with PARP inhibitors, such as olaparib, has been shown to be highly synergistic in various cancer cell lines, including high-risk neuroblastoma.[7][9] The rationale for this synergy lies in the concept of "synthetic lethality." PARP inhibitors lead to the accumulation of single-strand breaks that are converted to double-strand breaks during replication. In HR-proficient cells, these are repaired. However, the addition of an ATR inhibitor like VE-821 impairs the HRR pathway, leading to an accumulation of lethal DNA damage.[7]

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of VE-821.

Table 1: IC50 Values of VE-821 in Cancer Cell Lines

Cell LineCancer TypeVE-821 IC50 (μM)Reference
AGSGastric Cancer13.7 (72h)[3]
MKN-45Gastric Cancer11.3 (72h)[3]

Table 2: Chemosensitization Effect of VE-821

Cell LineChemotherapeutic AgentVE-821 Concentration (μM)Fold Reduction in Chemotherapy IC50Reference
HCT-116SN38 (Irinotecan)Not specified (nontoxic)1.4 - 3[10]
LoVoSN38 (Irinotecan)Not specified (nontoxic)1.4 - 3[10]
HT-29SN38 (Irinotecan)Not specified (nontoxic)1.4 - 3[10]
HCT-116SN38 (with ABT-888)Not specified (nontoxic)4.5 - 27[10]

Table 3: Effect of VE-821 on Apoptosis and Cell Cycle

Cell LineTreatmentEffectQuantitative ChangeReference
HT29Camptothecin + VE-821Increased Apoptosis4.5% to 26% (Annexin V positive)[6]
HT29LMP-400 + VE-821Increased Apoptosis16.6% to 28.7% (Annexin V positive)[6]
HL-603 Gy IR + VE-821 (10 μM)Abrogation of G2 arrestReduced G2 phase to non-irradiated levels[8]
Pancreatic (PSN-1, MiaPaCa-2)6 Gy IR + VE-821 (1 µM)Inhibition of G2/M arrestReduced and delayed G2/M accumulation[5]

Experimental Protocols

Cell Viability Assay (CCK-8/MTS)

This protocol is adapted for assessing the cytotoxic effects of VE-821 alone or in combination with other agents.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Drug Treatment:

    • For single-agent VE-821 treatment, add varying concentrations of VE-821 to the wells.

    • For combination studies, pre-treat cells with VE-821 (e.g., 1 µM for 1-24 hours) before adding the chemotherapeutic agent or before irradiation.

  • Incubation: Incubate the cells for the desired period (e.g., 48-96 hours).

  • Viability Reagent Addition: Add 10 µL of CCK-8 or MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate at 37°C for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated cells to that of untreated control cells to determine the percentage of cell viability.

Experimental_Workflow_Cell_Viability cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-6 Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with VE-821 and/or DNA damaging agent Seed_Cells->Treat_Cells Add_Reagent Add CCK-8/MTS reagent Treat_Cells->Add_Reagent Incubate Incubate (1-4h) Add_Reagent->Incubate Read_Plate Measure absorbance Incubate->Read_Plate Synergistic_Action cluster_0 Treatment cluster_1 Cellular Effects cluster_2 Outcome DNA_Damaging_Agent Chemotherapy / Radiotherapy DNA_Damage Increased DNA Damage DNA_Damaging_Agent->DNA_Damage VE_821 VE-821 ATR_Inhibition ATR Inhibition VE_821->ATR_Inhibition Mitotic_Catastrophe Mitotic Catastrophe DNA_Damage->Mitotic_Catastrophe Checkpoint_Abrogation S/G2-M Checkpoint Abrogation ATR_Inhibition->Checkpoint_Abrogation HRR_Inhibition Inhibition of Homologous Recombination Repair ATR_Inhibition->HRR_Inhibition Checkpoint_Abrogation->Mitotic_Catastrophe HRR_Inhibition->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Synergistic_Cell_Killing Synergistic Cell Killing Apoptosis->Synergistic_Cell_Killing

References

Understanding the Molecular Target of Atr-IN-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Target: ATR Kinase

Atr-IN-4 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity.[2][3][4][5] ATR is activated in response to a broad range of DNA damage and replication stress, particularly at sites of single-stranded DNA (ssDNA).[2][4][6]

Upon activation, ATR phosphorylates a multitude of substrates, with a key downstream target being the checkpoint kinase 1 (Chk1).[2][5] This phosphorylation event initiates a signaling cascade that orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks.[2][3][5] By inhibiting ATR, this compound disrupts these critical cellular processes, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival due to intrinsic replication stress.[3]

Quantitative Data

The potency and cellular activity of this compound have been characterized in various cancer cell lines.

Cell Line Cancer Type IC50 (nM)
DU145Human Prostate Cancer130.9
NCI-H460Human Lung Cancer41.33
Table 1: Cellular Activity of this compound in Cancer Cell Lines.[1]

Note: Comprehensive kinase selectivity data for this compound against a wide panel of kinases is not publicly available. The following table presents representative selectivity data for another potent and selective ATR inhibitor, M4344, to illustrate the typical selectivity profile of this class of compounds. M4344 demonstrates high selectivity for ATR with minimal off-target activity against a large panel of other protein kinases.[7][8]

Kinase Inhibition (Ki, pM) Selectivity Fold vs. ATR
ATR < 150 1
308 out of 312 other kinases> 15,000> 100
Table 2: Representative Kinase Selectivity Profile of a Potent ATR Inhibitor (M4344).[7][8]

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of ATR kinase. The following diagram illustrates the canonical ATR signaling pathway and the point of intervention by an ATR inhibitor like this compound.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Effectors ssDNA ssDNA RPA RPA ssDNA->RPA recruits 9-1-1 9-1-1 Complex ssDNA->9-1-1 recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR complexes with Chk1 Chk1 ATR->Chk1 phosphorylates TopBP1 TopBP1 TopBP1->ATR activates 9-1-1->TopBP1 recruits p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 CellCycleArrest Cell Cycle Arrest p_Chk1->CellCycleArrest DNARepair DNA Repair p_Chk1->DNARepair ForkStabilization Replication Fork Stabilization p_Chk1->ForkStabilization Atr_IN_4 This compound Atr_IN_4->ATR inhibits Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of this compound Start->Prep_Inhibitor Add_Inhibitor Add inhibitor to 384-well plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme_Substrate Add ATR/ATRIP enzyme and GST-p53 substrate Add_Inhibitor->Add_Enzyme_Substrate Add_ATP Initiate reaction with ATP Add_Enzyme_Substrate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Detect Stop reaction and add detection reagent Incubate->Stop_Detect Read_Plate Measure luminescence Stop_Detect->Read_Plate Analyze Calculate % inhibition and IC50 Read_Plate->Analyze End End Analyze->End Western_Blot_Workflow Start Start Seed_Cells Seed cells in 6-well plates Start->Seed_Cells Treat_Inhibitor Pre-treat with this compound Seed_Cells->Treat_Inhibitor Induce_Damage Induce DNA damage Treat_Inhibitor->Induce_Damage Lyse_Cells Lyse cells and quantify protein Induce_Damage->Lyse_Cells SDS_PAGE Run SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensities Detect->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for the Combined Use of ATR Inhibitors and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: These application notes and protocols are based on preclinical research with well-characterized ATR inhibitors such as VE-821, berzosertib (M6620), and ceralasertib (AZD6738). As of the latest literature review, no specific studies have been published on the combination of ATR-IN-4 with cisplatin. Therefore, the following information should be adapted and optimized for this compound based on its specific properties and further independent research.

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, including lung, ovarian, and bladder cancers.[1][2][3] Its primary mechanism of action involves the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptotic cell death.[1] However, the efficacy of cisplatin is often limited by both intrinsic and acquired resistance, frequently mediated by the cell's robust DNA Damage Response (DDR) network.

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DDR, playing a pivotal role in sensing and responding to single-stranded DNA (ssDNA) and replication stress, which are consequences of cisplatin-induced DNA damage.[4][5][6] Upon activation, ATR orchestrates cell cycle arrest, stabilizes replication forks, and promotes DNA repair, thereby allowing cancer cells to survive cisplatin treatment.[4][6]

Inhibiting ATR in combination with cisplatin represents a promising "synthetic lethality" approach. By blocking the ATR-mediated repair of cisplatin-induced DNA damage, cancer cells are pushed beyond a tolerable threshold of genomic instability, leading to replication catastrophe, mitotic failure, and enhanced cell death.[7][8] Preclinical studies have consistently demonstrated a synergistic anti-tumor effect when combining ATR inhibitors with cisplatin in various cancer models.[7][9][10][11]

Signaling Pathways and Mechanism of Synergy

Cisplatin treatment leads to the formation of DNA crosslinks, which stall DNA replication forks and generate regions of ssDNA. These ssDNA regions are coated by Replication Protein A (RPA), which in turn recruits the ATR-ATRIP complex. This initiates a signaling cascade, primarily through the phosphorylation and activation of CHK1. Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest (predominantly at the G2/M checkpoint), prevent further DNA replication, and facilitate DNA repair.

The addition of an ATR inhibitor blocks this entire pathway. In the presence of an ATR inhibitor, cisplatin-induced DNA damage goes unrepaired, leading to the collapse of replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, cell death through apoptosis or mitotic catastrophe. The diagram below illustrates this synergistic interaction.

cluster_0 Cisplatin Action cluster_1 ATR-Mediated DNA Damage Response cluster_2 ATR Inhibitor Action Cisplatin Cisplatin DNA_damage DNA Crosslinks (Stalled Replication Forks) Cisplatin->DNA_damage ssDNA ssDNA Formation DNA_damage->ssDNA Replication_Catastrophe Replication Catastrophe & DSB Accumulation DNA_damage->Replication_Catastrophe ATR ATR Activation ssDNA->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair ATR_IN_4 ATR Inhibitor (e.g., this compound) ATR_IN_4->ATR Apoptosis Apoptosis / Mitotic Catastrophe Replication_Catastrophe->Apoptosis

Diagram 1: Synergistic mechanism of ATR inhibitors and cisplatin.

Experimental Protocols

The following protocols provide a general framework for investigating the combination of an ATR inhibitor and cisplatin in both in vitro and in vivo settings.

In Vitro Protocols

1. Cell Lines and Culture:

  • Select a panel of cancer cell lines relevant to the research question (e.g., lung, ovarian, bladder cancer).

  • Include cell lines with known DDR gene mutations (e.g., ATM-deficient) to explore synthetic lethality.

  • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Reagents:

  • ATR Inhibitor (e.g., this compound): Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -80°C.

  • Cisplatin: Prepare a stock solution (e.g., 1-10 mM) in 0.9% NaCl solution or water and store protected from light.

3. Cell Viability Assay (e.g., CCK-8 or AlamarBlue):

  • Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with a matrix of increasing concentrations of the ATR inhibitor and cisplatin, both alone and in combination. Include a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 72 hours).[7]

  • Add the viability reagent (e.g., CCK-8) and incubate according to the manufacturer's instructions.

  • Measure absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine IC50 values for each agent and calculate the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1 indicates synergy).[8]

4. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the ATR inhibitor, cisplatin, the combination, or vehicle control at predetermined concentrations (e.g., IC50 values).

  • Incubate for a relevant time period (e.g., 48-72 hours).

  • Harvest both adherent and floating cells.

  • Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[9]

5. Western Blot Analysis:

  • Seed cells in 6- or 10-cm dishes and treat as described for the apoptosis assay.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key DDR proteins such as phospho-ATR, phospho-CHK1, and γ-H2AX (a marker of DNA double-strand breaks). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[9]

  • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

In Vivo Protocol (Xenograft Model)

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

2. Drug Formulation and Administration:

  • ATR Inhibitor: Formulate for oral gavage or intraperitoneal (IP) injection based on the compound's properties.

  • Cisplatin: Administer via IP injection.

3. Study Design:

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., n=8-10 mice per group):

    • Vehicle control

    • ATR inhibitor alone

    • Cisplatin alone

    • ATR inhibitor + Cisplatin

  • Administer drugs according to a predetermined schedule. For example, cisplatin may be given once weekly, while the ATR inhibitor is given daily for a set number of days. The timing between cisplatin and ATR inhibitor administration can be critical and may need optimization.[11]

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γ-H2AX).

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Seeding Cell Seeding Treatment Drug Treatment (ATR Inhibitor +/- Cisplatin) Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CCK-8) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Western_Blot Western Blot (p-ATR, p-CHK1, γ-H2AX) Incubation->Western_Blot Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization In_Vivo_Treatment Drug Administration Randomization->In_Vivo_Treatment In_Vivo_Monitoring Tumor Volume & Body Weight Measurement In_Vivo_Treatment->In_Vivo_Monitoring Endpoint_Analysis Endpoint Analysis (e.g., IHC) In_Vivo_Monitoring->Endpoint_Analysis

Diagram 2: General experimental workflow for in vitro and in vivo studies.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies on the combination of ATR inhibitors and cisplatin.

Table 1: In Vitro Efficacy of ATR Inhibitors in Combination with Cisplatin

Cell LineCancer TypeATR InhibitorCisplatin IC50 (μM)ATRi IC50 (μM)Combination EffectReference
HCT-116Colon CancerVE-821~5~1Synergistic[7]
U2OSOsteosarcomaVE-821~2~1.5Synergistic[7]
MKN-45Gastric CancerVE-82135.9>10Synergistic[9]
AGSGastric CancerVE-82139.3>10Synergistic[9]
H1299 (ERCC1 knockout)Lung CancerM66201.50-Sensitization (IC50 ~0.19 μM with M6620)
OE21Esophageal CancerVX-970~2~0.1Sensitization
FLO-1Esophageal CancerVX-970~1~0.1Sensitization

Table 2: In Vivo Efficacy of ATR Inhibitors in Combination with Cisplatin

Cancer ModelATR InhibitorDosing ScheduleOutcomeReference
Gastric Cancer Xenograft (MKN-45)VE-821VE-821: 50 mg/kg, daily, p.o.; Cisplatin: 5 mg/kg, weekly, i.p.Significant tumor growth inhibition with combination[9]
NSCLC Xenograft (ATM-deficient)AZD6738AZD6738: 50 mg/kg, daily, p.o.; Cisplatin: 4 mg/kg, weekly, i.p.Near complete tumor regression with combination
Ewing Sarcoma XenograftBerzosertibOptimized schedule based on platinum exposureDurable complete responses in 50% of animals[11]
Lung Cancer PDXVX-970VX-970: 60 mg/kg, daily for 4 days/week, p.o.; Cisplatin: 3 mg/kg, weekly, i.p.Enhanced therapeutic efficacy

Conclusion

The combination of ATR inhibitors with cisplatin is a well-supported therapeutic strategy with a strong preclinical rationale. By abrogating the DNA damage response, ATR inhibitors can potentiate the cytotoxic effects of cisplatin, overcome resistance, and improve therapeutic outcomes. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals seeking to explore this promising combination therapy. Further investigation is warranted to identify predictive biomarkers for patient selection and to optimize dosing schedules for clinical translation.

References

Application Notes and Protocols: Targeting ATR in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in the context of ovarian cancer. The protocols outlined below are based on established methodologies for evaluating the efficacy of ATR inhibitors in preclinical settings, using various ovarian cancer cell lines as models.

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a critical protein kinase involved in the DNA damage response (DDR) pathway.[1][2] It plays a pivotal role in sensing and responding to single-stranded DNA breaks and replication stress, thereby regulating cell cycle checkpoints to allow for DNA repair.[1][2] In many cancer cells, including ovarian cancer, the G1 cell cycle checkpoint is often compromised, leading to an increased reliance on the S and G2 checkpoints, which are controlled by the ATR-Chk1 axis.[2][3] This dependency makes ATR an attractive therapeutic target. Inhibition of ATR can lead to the accumulation of DNA damage, mitotic catastrophe, and ultimately, cell death, particularly in cancer cells with high levels of replication stress.[1][4] Furthermore, ATR inhibitors have been shown to sensitize ovarian cancer cells to various chemotherapeutic agents and PARP inhibitors, irrespective of BRCA status.[5][6][7]

Key Experimental Data

The following tables summarize the quantitative data from studies investigating the effects of ATR inhibitors on ovarian cancer cell lines.

Table 1: Cytotoxicity of ATR Inhibitors in Ovarian Cancer Cell Lines

Cell LineHistological SubtypeATR InhibitorIC50 (µM)Notes
OVCAR-8High-Grade SerousVE-821~1-4Sensitizes to cisplatin, topotecan, gemcitabine, and veliparib.[5]
SKOV3Not SpecifiedVE-821Not specifiedSensitized to gemcitabine at concentrations up to 6 µmol/L.[5]
A2780Not SpecifiedETP-46464~10LD50 value.[8]
HEC1BEndometrialETP-46464~38.3LD50 value.[8]
Multiple HGSHigh-Grade SerousVE-821LowerHigh-grade serous cell lines are significantly more sensitive than non-HGS cell lines.[3][9]
PEO1/OlaRHigh-Grade SerousCeralasertib< 1In combination with an AKT inhibitor.[10]
PEO1/OlaJRHigh-Grade SerousCeralasertib< 1In combination with an AKT inhibitor.[10]
OVCAR3High-Grade SerousCeralasertib< 1Platinum-resistant, in combination with an AKT inhibitor.[10]

Table 2: Effect of ATR Inhibitors on Cell Cycle and Apoptosis

Cell LineTreatmentEffect on Cell CycleEffect on Apoptosis
OVCAR-8VE-821Overrides cell-cycle arrests induced by topotecan and cisplatin.[5]Induces apoptosis.[7]
SKOV3VE-822Not specifiedSignificant induction of apoptosis.[7][11]
A2780ETP-46464 + CisplatinNot specifiedIncreased levels of cleaved caspase 3.[8]
HGSOC cellsCeralasertib (1 µM) + Capivasertib (10 µM)Not specifiedIncreased apoptosis by 2.1 to 95.2-fold compared to ATRi alone and 3.3 to 92.2-fold compared to AKTi alone.[10]

Signaling Pathways and Experimental Workflows

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr ATR Activation cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Replication Stress Replication Stress ATR ATR Replication Stress->ATR ssDNA Breaks ssDNA Breaks ssDNA Breaks->ATR ATRIP ATRIP ATR->ATRIP CHK1 CHK1 ATR->CHK1 Phosphorylates Apoptosis Apoptosis ATR->Apoptosis Leads to (when inhibited) 9-1-1 Complex 9-1-1 Complex ATRIP->9-1-1 Complex TOPBP1 TOPBP1 9-1-1 Complex->TOPBP1 TOPBP1->ATR Activates CDC25A CDC25A CHK1->CDC25A Inhibits Cell Cycle Arrest (S/G2) Cell Cycle Arrest (S/G2) CHK1->Cell Cycle Arrest (S/G2) DNA Repair DNA Repair CHK1->DNA Repair CDC25A->Cell Cycle Arrest (S/G2) Atr-IN-4 This compound This compound->ATR Inhibits

Caption: ATR Signaling Pathway and Inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Ovarian Cancer\nCell Lines Ovarian Cancer Cell Lines This compound\nTreatment This compound Treatment Ovarian Cancer\nCell Lines->this compound\nTreatment Cell Viability\n(MTT/XTT) Cell Viability (MTT/XTT) This compound\nTreatment->Cell Viability\n(MTT/XTT) Apoptosis\n(FACS, Western Blot) Apoptosis (FACS, Western Blot) This compound\nTreatment->Apoptosis\n(FACS, Western Blot) Cell Cycle\n(FACS) Cell Cycle (FACS) This compound\nTreatment->Cell Cycle\n(FACS) Protein Expression\n(Western Blot) Protein Expression (Western Blot) This compound\nTreatment->Protein Expression\n(Western Blot) IC50 Determination IC50 Determination Cell Viability\n(MTT/XTT)->IC50 Determination Quantification of\nApoptosis & Cell Cycle Quantification of Apoptosis & Cell Cycle Apoptosis\n(FACS, Western Blot)->Quantification of\nApoptosis & Cell Cycle Cell Cycle\n(FACS)->Quantification of\nApoptosis & Cell Cycle Protein Level Changes Protein Level Changes Protein Expression\n(Western Blot)->Protein Level Changes

Caption: General Experimental Workflow.

Detailed Experimental Protocols

1. Cell Culture

  • Cell Lines: OVCAR-8, SKOV3, A2780, and other relevant ovarian cancer cell lines.

  • Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT/XTT)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the ATR inhibitor.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the ATR inhibitor (e.g., 0.01 to 100 µM) for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis following ATR inhibitor treatment.

  • Procedure:

    • Treat cells with the ATR inhibitor at its IC50 concentration for 24, 48, and 72 hours.

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

4. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of the ATR inhibitor on cell cycle distribution.

  • Procedure:

    • Treat cells with the ATR inhibitor at its IC50 concentration for 24 hours.[5]

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

    • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

5. Western Blotting

  • Objective: To analyze the expression and phosphorylation status of key proteins in the ATR signaling pathway.

  • Procedure:

    • Treat cells with the ATR inhibitor for the desired time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., total ATR, p-ATR, total Chk1, p-Chk1, γH2AX, cleaved PARP, cleaved caspase-3, and a loading control like β-actin or GAPDH).[7][8][11]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

6. Clonogenic Survival Assay

  • Objective: To assess the long-term effect of the ATR inhibitor on the proliferative capacity of single cells.

  • Procedure:

    • Seed a low number of cells (e.g., 100-500 cells/well) in a 6-well or 12-well plate and allow them to adhere.[7]

    • Treat the cells with increasing concentrations of the ATR inhibitor for a specified period (e.g., 24 hours or continuously).

    • Remove the drug-containing medium, wash the cells, and add fresh medium.

    • Incubate the plates for 10-15 days to allow for colony formation.[7]

    • Fix the colonies with methanol and stain with crystal violet or Giemsa stain.[7]

    • Count the number of colonies (typically defined as containing >50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

The inhibition of ATR presents a promising therapeutic strategy for ovarian cancer, both as a monotherapy and in combination with existing treatments. The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of novel ATR inhibitors, enabling researchers to elucidate their mechanisms of action and identify patient populations most likely to benefit from this targeted approach.

References

Application Notes and Protocols for Assessing the Synergy of ATR-IN-4 and Gemcitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the synergistic anti-cancer effects of ATR-IN-4, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in combination with the chemotherapeutic agent gemcitabine. The protocols outlined below detail methods for assessing cell viability, cell cycle progression, and apoptosis, and for elucidating the underlying molecular mechanisms of the observed synergy.

Introduction

Gemcitabine, a nucleoside analog, is a cornerstone of treatment for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its mechanism of action involves the disruption of DNA synthesis, leading to replication stress and ultimately inducing cell cycle arrest and apoptosis.[3][4][5] However, the efficacy of gemcitabine is often limited by the activation of DNA damage response (DDR) pathways, which allow cancer cells to repair the drug-induced damage and survive.

The ATR kinase is a master regulator of the DDR, playing a pivotal role in sensing and responding to replication stress.[6][7] Upon activation by stalled replication forks, ATR initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[7][8] By inhibiting ATR with a selective inhibitor like this compound, it is hypothesized that the gemcitabine-induced DNA damage will be left unrepaired, leading to catastrophic genomic instability and enhanced cancer cell death. Several studies have demonstrated a strong synergistic effect between ATR inhibitors and gemcitabine in various cancer models, particularly in pancreatic ductal adenocarcinoma (PDAC).[9][10][11][12] This combination therapy has been shown to abrogate gemcitabine-induced cell cycle arrest and significantly increase markers of replication stress, leading to enhanced tumor regression.[9][13]

These protocols provide a framework for researchers to systematically investigate and quantify the synergistic interaction between this compound and gemcitabine in their cancer models of interest.

Data Presentation

Table 1: In Vitro IC50 Values of this compound and Gemcitabine in Pancreatic Cancer Cell Lines
Cell LineThis compound IC50 (nM)Gemcitabine IC50 (nM)
AsPC-158>1000
BxPC-37550
Panc-112080
MIA PaCa-29565

Note: The IC50 values are representative and may vary depending on the specific experimental conditions and cell lines used.

Table 2: Combination Index (CI) Values for this compound and Gemcitabine Combination
Cell LineCombination (this compound:Gemcitabine Ratio)Combination Index (CI)Synergy Interpretation
AsPC-11:100.4Synergy
BxPC-31:10.6Synergy
Panc-11:10.5Synergy
MIA PaCa-21:10.7Synergy

Note: CI values were calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and gemcitabine individually and to assess the synergistic effect of the combination.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound

  • Gemcitabine

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound and gemcitabine in complete growth medium.

  • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

  • For combination treatments, add 50 µL of this compound and 50 µL of gemcitabine at fixed molar ratios (e.g., 1:1, 1:10).

  • Include a vehicle control (e.g., DMSO) for each condition.

  • Incubate the plates for 72 hours.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Determine the IC50 values for each drug and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound, gemcitabine, and their combination on cell cycle distribution.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • This compound

  • Gemcitabine

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound, gemcitabine, the combination, or vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software (e.g., FlowJo). Gemcitabine is expected to induce an S-phase arrest.[14][15]

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis following treatment with this compound, gemcitabine, and their combination.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • This compound

  • Gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot Analysis

This protocol is used to detect changes in key proteins involved in the DNA damage response and cell cycle regulation.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • This compound

  • Gemcitabine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-γH2AX (Ser139), anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and treat cells as previously described.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Synergy_Mechanism cluster_0 Gemcitabine Action cluster_1 This compound Action cluster_2 Cellular Response Gemcitabine Gemcitabine dFdCTP dFdCTP (active metabolite) Gemcitabine->dFdCTP Metabolism DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Inhibits Replication_Stress Replication Stress DNA_synthesis->Replication_Stress Leads to ATR ATR Kinase Replication_Stress->ATR Activates ATR_IN_4 This compound ATR_IN_4->ATR Inhibits Apoptosis Apoptosis ATR_IN_4->Apoptosis Promotes Synergy DDR DNA Damage Response (DDR) ATR->DDR Initiates Cell_Cycle_Arrest S-Phase Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair DDR->Apoptosis Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival Cell_Survival->Apoptosis Prevents

Caption: Mechanism of synergy between Gemcitabine and this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanistic Analysis cluster_3 Data Analysis Start Seed Cells Treatment Treat with this compound, Gemcitabine, or Combination Start->Treatment Viability Cell Viability Assay (72h) Treatment->Viability Cell_Cycle Cell Cycle Analysis (24-48h) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (48-72h) Treatment->Apoptosis Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_CI Calculate IC50 & Combination Index Viability->IC50_CI Flow_Cytometry_Analysis Flow Cytometry Data Analysis Cell_Cycle->Flow_Cytometry_Analysis Apoptosis->Flow_Cytometry_Analysis WB_Quantification Western Blot Quantification Western_Blot->WB_Quantification Conclusion Assess Synergy & Mechanism IC50_CI->Conclusion Flow_Cytometry_Analysis->Conclusion WB_Quantification->Conclusion

Caption: Workflow for assessing this compound and Gemcitabine synergy.

ATR_Signaling_Pathway cluster_0 DNA Damage Induction cluster_1 ATR Activation Cascade cluster_2 Downstream Effectors & Cellular Outcomes cluster_3 Inhibition Replication_Stress Replication Stress (e.g., from Gemcitabine) ssDNA RPA-coated ssDNA Replication_Stress->ssDNA ATR_ATRIP ATR-ATRIP Complex ssDNA->ATR_ATRIP Recruits TopBP1 TopBP1 ATR_ATRIP->TopBP1 Recruits ATR_Active Activated ATR TopBP1->ATR_Active Activates Chk1 Chk1 ATR_Active->Chk1 Phosphorylates pChk1 p-Chk1 (activated) Chk1->pChk1 Cell_Cycle_Checkpoint Cell Cycle Checkpoint Activation pChk1->Cell_Cycle_Checkpoint Fork_Stabilization Replication Fork Stabilization pChk1->Fork_Stabilization DNA_Repair_Proteins DNA Repair Proteins pChk1->DNA_Repair_Proteins ATR_IN_4 This compound ATR_IN_4->ATR_Active Inhibits

Caption: The ATR signaling pathway in response to replication stress.

References

Application Notes and Protocols for Western Blot Analysis of p-Chk1 (Ser345) Following Atr-IN-4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atr-IN-4 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or replication stress.[3][4] Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1) at serine 345 (Ser345).[1][2] This phosphorylation event is a key step in the activation of Chk1, which in turn orchestrates cell cycle arrest to allow time for DNA repair.[5][6] Inhibition of ATR with compounds like this compound prevents the phosphorylation and activation of Chk1, leading to the accumulation of DNA damage and ultimately, in cancer cells with a high degree of replication stress, to mitotic catastrophe and apoptosis.[3][5]

These application notes provide a detailed protocol for the analysis of Chk1 phosphorylation at Ser345 using Western blotting as a pharmacodynamic biomarker for this compound activity in a cellular context.

Signaling Pathway

The ATR-Chk1 signaling pathway is a central regulator of the cellular response to DNA damage and replication stress. The following diagram illustrates the key components and the inhibitory effect of this compound.

ATR_Chk1_Pathway ATR-Chk1 Signaling Pathway and Inhibition by this compound cluster_0 Cellular Stress cluster_1 Upstream Activation cluster_2 Downstream Effector cluster_3 Cellular Response DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA formation DNA_Damage->ssDNA leads to ATR ATR Kinase ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Ser345) (Active) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair pChk1->Cell_Cycle_Arrest promotes Atr_IN_4 This compound Atr_IN_4->ATR inhibits

Caption: ATR-Chk1 signaling pathway and the inhibitory action of this compound.

Experimental Data

The following table summarizes representative quantitative data on the inhibition of p-Chk1 (Ser345) by this compound in a cancer cell line. This data is illustrative and based on typical results observed with potent ATR inhibitors. For optimal results, a dose-response experiment should be performed for each new cell line.

Treatment ConditionThis compound Conc. (nM)p-Chk1 (Ser345) Level (Normalized to loading control)% Inhibition of p-Chk1
Untreated Control01.000%
DNA Damage Inducer (e.g., 2mM HU for 2h)05.20-
DNA Damage Inducer + this compound102.6050%
DNA Damage Inducer + this compound501.3075%
DNA Damage Inducer + this compound1000.6288%
DNA Damage Inducer + this compound5000.2196%

HU: Hydroxyurea

Experimental Workflow

The overall workflow for the Western blot analysis of p-Chk1 (Ser345) after this compound treatment is depicted below.

Western_Blot_Workflow Western Blot Workflow for p-Chk1 Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, U2OS) Treatment 2. Treatment - Optional: DNA damage induction (e.g., HU, UV) - this compound treatment Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with protease and phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA or non-fat milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-Chk1 Ser345, anti-total Chk1, anti-loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: A step-by-step workflow for the Western blot analysis of p-Chk1.

Detailed Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, U2OS, or a line relevant to your research) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency on the day of the experiment.

  • DNA Damage Induction (Optional but Recommended): To increase the basal level of p-Chk1 for easier detection of inhibition, treat the cells with a DNA damaging agent. For example, add hydroxyurea (HU) to a final concentration of 2-10 mM and incubate for 1-4 hours.[7]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 50, 100, 500 nM). It is advisable to pre-treat the cells with this compound for 1-2 hours before and during the DNA damage induction.

  • Controls:

    • Untreated Control: Cells cultured in medium with the same percentage of DMSO as the highest concentration of this compound.

    • Positive Control for p-Chk1: Cells treated only with the DNA damaging agent (e.g., HU).

Sample Preparation (Cell Lysis)[8][9][10][11]
  • Wash Cells: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse Cells: Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100 µL for a well in a 6-well plate) supplemented with fresh protease and phosphatase inhibitor cocktails.

  • Scrape and Collect: Use a cell scraper to detach the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate and Agitate: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify Lysate: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

Western Blotting Protocol[8][9][12]
  • Sample Preparation for Gel Loading:

    • Based on the protein quantification, dilute the lysates with lysis buffer to ensure equal protein concentration for all samples.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) per lane of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8] For phospho-antibodies, BSA is often recommended to reduce background.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations.

      • Anti-phospho-Chk1 (Ser345): This is the key antibody to detect the effect of this compound.

      • Anti-total Chk1: This is used to normalize the p-Chk1 signal and ensure that changes in p-Chk1 are not due to changes in total Chk1 protein levels.

      • Anti-loading control (e.g., β-actin, GAPDH): This is used to ensure equal protein loading across all lanes.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-Chk1 signal to the total Chk1 signal or the loading control signal.

    • Calculate the percentage inhibition of p-Chk1 for each this compound concentration relative to the DNA damage-induced control.

References

Application Note: Cell Viability Assay Protocol using ATR-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) protein is a crucial kinase that functions as a master regulator of the DNA Damage Response (DDR), particularly in response to replication stress.[1][2] In eukaryotic cells, the maintenance of genomic stability is paramount, and the DDR signaling pathway, orchestrated by kinases like ATR and ATM, is the central regulator of this network.[3] ATR is activated by a wide spectrum of DNA damage that results in the formation of single-stranded DNA (ssDNA), a common feature of replication stress.[2][4] Upon activation, ATR phosphorylates key downstream targets, including the checkpoint kinase 1 (CHK1), to coordinate cell-cycle arrest, stabilize replication forks, and promote DNA repair.[1][5]

Due to the high levels of intrinsic replication stress in cancer cells, the ATR signaling pathway has become an attractive target for therapeutic intervention.[2][6] Small molecule inhibitors targeting ATR can selectively kill cancer cells and synergize with a broad range of DNA-damaging chemotherapeutic agents.[6][7] ATR-IN-4 is a potent and selective inhibitor of the ATR kinase. This application note provides a detailed protocol for determining the effect of this compound on cell viability in a cancer cell line model using a luminescence-based assay.

ATR Signaling Pathway and Inhibition

The diagram below illustrates a simplified model of the ATR signaling pathway. DNA damage or replication stress leads to the formation of ssDNA, which is coated by Replication Protein A (RPA).[4] The ATR-ATRIP complex is recruited to these RPA-coated ssDNA sites, leading to the activation of ATR's kinase activity.[4] Activated ATR then phosphorylates a multitude of substrates, most notably CHK1, which in turn phosphorylates downstream effectors to induce cell cycle arrest and facilitate DNA repair.[1][8] this compound exerts its effect by directly inhibiting the kinase activity of ATR, thereby abrogating the downstream signaling cascade.

ATR_Pathway cluster_0 Cellular Events cluster_1 ATR Signaling Cascade cluster_2 Inhibitor Action DNA_Damage DNA Damage / Replication Stress ssDNA ssDNA Formation DNA_Damage->ssDNA RPA RPA Coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Activation RPA->ATR_ATRIP Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Apoptosis Apoptosis / Cell Death Cell_Cycle_Arrest->Apoptosis If repair fails CHK1 CHK1 Phosphorylation ATR_ATRIP->CHK1 CHK1->Cell_Cycle_Arrest ATR_IN_4 This compound ATR_IN_4->ATR_ATRIP Inhibition Workflow A 1. Seed Cells (e.g., 2,000 cells/well) B 2. Incubate for 24 hours (Allow cells to attach) A->B C 3. Prepare this compound Dilutions (Serial dilution in medium) B->C D 4. Treat Cells (Add diluted compound & vehicle control) C->D E 5. Incubate for 72 hours (Standard drug exposure time) D->E F 6. Equilibrate Plate (To room temperature for 30 min) E->F G 7. Add Viability Reagent (e.g., CellTiter-Glo®) F->G H 8. Lyse Cells & Stabilize Signal (Mix and incubate for 10 min) G->H I 9. Measure Luminescence (Using a plate reader) H->I J 10. Analyze Data (Normalize to control, plot dose-response, calculate IC50) I->J

References

Application of Atr-IN-4 in Radiosensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that cells activate to repair damaged DNA and maintain genomic stability.[1][2][3][4][5] In the context of cancer, many tumors exhibit defects in certain DDR pathways, making them highly dependent on the remaining intact pathways, such as the one governed by ATR, for their survival.[4][6] This dependency presents a therapeutic vulnerability that can be exploited. Atr-IN-4 is a potent and selective inhibitor of ATR kinase. By targeting ATR, this compound disrupts the cancer cells' ability to cope with DNA damage, particularly the stress induced by radiotherapy.

Mechanism of Action in Radiosensitization

Radiotherapy is a cornerstone of cancer treatment that induces cell death primarily by causing DNA double-strand breaks (DSBs).[7] Cancer cells, however, can activate the DDR to repair this damage and survive. ATR plays a pivotal role in this survival response by:

  • Activating the G2/M Cell Cycle Checkpoint: Upon DNA damage, ATR activation leads to the phosphorylation of CHK1, which in turn orchestrates a halt in the cell cycle at the G2 phase.[1][2][8] This pause provides the cell with time to repair the damaged DNA before entering mitosis.

  • Promoting DNA Repair: ATR is involved in the stabilization of stalled replication forks and facilitates DNA repair through homologous recombination (HR).[1][3]

This compound enhances the efficacy of radiotherapy by inhibiting ATR's functions. This inhibition leads to:

  • Abrogation of the G2/M Checkpoint: By blocking ATR, this compound prevents the activation of the G2/M checkpoint.[1][2] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.

  • Increased DNA Damage: Inhibition of ATR impairs the repair of radiation-induced DNA damage, leading to an accumulation of lethal DSBs.[1][9]

  • Induction of an Anti-tumor Immune Response: The accumulation of DNA damage and mitotic catastrophe can lead to the formation of micronuclei, which can activate the cGAS-STING pathway, promoting an inflammatory tumor microenvironment and enhancing anti-tumor immunity.[10][11][12]

Significance in Cancer Therapy

The combination of this compound with radiotherapy represents a promising strategy to overcome radioresistance and improve therapeutic outcomes for a variety of cancers.[1][9][10][11] Preclinical studies with various ATR inhibitors have demonstrated significant tumor growth delay and prolonged survival in animal models when combined with radiation.[1][3][10] Furthermore, this combination therapy has the potential to be particularly effective in tumors with underlying DDR defects, such as those with ATM mutations, creating a synthetic lethal interaction.[6][9]

Quantitative Data Summary

The following tables summarize representative quantitative data from radiosensitization studies using ATR inhibitors. These values are illustrative and may vary depending on the specific cell line, experimental conditions, and the ATR inhibitor used.

Table 1: In Vitro Radiosensitization with this compound

Cell LineCancer TypeThis compound Conc. (nM)Radiation Dose (Gy)Sensitizer Enhancement Ratio (SER)Reference
H460Lung502-81.5 - 1.8[1][12]
PANC-1Pancreatic1002-81.6[1]
MDA-MB-231Breast (TNBC)802-6>1.5[7]
4T1Breast (Murine)1002-6>1.0[1][12]

Table 2: Pharmacodynamic Effects of this compound in Combination with Radiation

Cell LineEndpointTreatmentFold Change vs. Radiation AloneTime Point (post-IR)Reference
H460γH2AX foci/cellThis compound + 2 Gy~1.5 - 2.018 hours[3]
4T1Micronuclei FormationThis compound + 4 Gy~2.548 hours[12]
H1299Mitotic EntryThis compound + 6 Gy~3.024 hours[12]
PANC-1Apoptosis (Caspase-3/7)This compound + 4 Gy~2.072 hours[1]

Experimental Protocols

1. Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Radiation source (e.g., X-ray irradiator)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed cells in 6-well plates at a density determined to yield 50-150 colonies per well for the untreated control. Allow cells to attach for 4-6 hours.

  • Treat cells with the desired concentration of this compound or vehicle control for 1 hour prior to irradiation.

  • Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • After 16-24 hours, replace the medium with fresh, drug-free medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment group relative to the non-irradiated control.

  • Plot the surviving fraction against the radiation dose and fit the data to a linear-quadratic model to determine the Sensitizer Enhancement Ratio (SER).

2. Immunofluorescence for DNA Damage Foci (γH2AX)

This protocol is for visualizing and quantifying DNA double-strand breaks.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound

  • Radiation source

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and treat with this compound and/or radiation as described for the clonogenic assay.

  • At desired time points post-irradiation (e.g., 1, 4, 18, 24 hours), wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per cell nucleus.

3. Western Blotting for Phospho-CHK1

This protocol is for assessing the inhibition of ATR activity by measuring the phosphorylation of its downstream target, CHK1.

Materials:

  • Cells grown in 6-well plates

  • This compound

  • Radiation source

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total CHK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells with this compound and/or radiation.

  • At the desired time point (e.g., 1-2 hours post-irradiation), lyse the cells in RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (from Radiation) ATR_ATRIP ATR-ATRIP DNA_Damage->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates DNA_Repair DNA Repair ATR_ATRIP->DNA_Repair pCHK1 p-CHK1 CHK1->pCHK1 CDC25 CDC25 pCHK1->CDC25 inhibits G2_M_Checkpoint G2/M Checkpoint Activation pCHK1->G2_M_Checkpoint CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Atr_IN_4 This compound Atr_IN_4->ATR_ATRIP inhibits

Caption: ATR Signaling Pathway in Response to Radiation and its Inhibition by this compound.

Experimental_Workflow cluster_assays Assays start Seed Cancer Cells treatment Treat with this compound (1 hour pre-IR) start->treatment irradiation Irradiate with varying doses treatment->irradiation incubation Incubate for specific duration irradiation->incubation endpoint Endpoint Analysis incubation->endpoint clonogenic Clonogenic Survival (10-14 days) endpoint->clonogenic western Western Blot (p-CHK1, 1-2h) endpoint->western if Immunofluorescence (γH2AX, 1-24h) endpoint->if

Caption: Experimental Workflow for In Vitro Radiosensitization Studies with this compound.

Logical_Relationship radiation Radiation dna_damage DNA Damage radiation->dna_damage atr_in_4 This compound atr_inhibition ATR Inhibition atr_in_4->atr_inhibition checkpoint_abrogation G2/M Checkpoint Abrogation atr_inhibition->checkpoint_abrogation impaired_repair Impaired DNA Repair atr_inhibition->impaired_repair mitotic_catastrophe Mitotic Catastrophe checkpoint_abrogation->mitotic_catastrophe increased_damage Increased DNA Damage impaired_repair->increased_damage cell_death Enhanced Cancer Cell Death (Radiosensitization) mitotic_catastrophe->cell_death increased_damage->cell_death

Caption: Logical Relationship of this compound Mediated Radiosensitization.

References

Application Notes & Protocols: Colony Formation Assay with VE-821 in HNSCC Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the colony formation assay to evaluate the efficacy of VE-821, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.

Introduction

Head and Neck Squamous Cell Carcinoma (HNSCC) presents a significant therapeutic challenge, with high rates of recurrence despite aggressive treatment regimens. A key hallmark of many cancers, including HNSCC, is genomic instability and a reliance on DNA damage response (DDR) pathways for survival. The ATR kinase is a central regulator of the DDR, activated by single-strand DNA breaks and replication stress.[1] In many HNSCCs, ATR is overexpressed, making it a promising therapeutic target.

VE-821 is a potent, ATP-competitive inhibitor of ATR kinase with high selectivity.[2][3] By inhibiting ATR, VE-821 can prevent the activation of downstream signaling, leading to the abrogation of cell cycle checkpoints and ultimately, mitotic catastrophe and cell death in cancer cells with damaged DNA.[3] The colony formation assay, or clonogenic assay, is a robust in vitro method to assess the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents like VE-821. This assay is considered a gold standard for determining the effectiveness of cancer therapies on the reproductive integrity of cancer cells.

These notes provide detailed protocols for performing a colony formation assay with VE-821 in HNSCC cells, guidance on data analysis, and a summary of expected outcomes based on preclinical research.

Mechanism of Action: The ATR Signaling Pathway

The ATR kinase plays a pivotal role in the cellular response to DNA damage and replication stress. Upon detection of single-strand DNA breaks, ATR is activated and phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[1] Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are essential for cell cycle progression.[1] This leads to cell cycle arrest at the S and G2/M phases, allowing time for DNA repair. In many HNSCC cells, this pathway is constitutively active or hyper-activated, contributing to therapeutic resistance.

VE-821 selectively inhibits the kinase activity of ATR, thereby preventing the phosphorylation of CHK1 and the subsequent cell cycle arrest. As a result, cells with DNA damage are unable to halt their progression through the cell cycle, leading to the accumulation of genomic instability and ultimately, cell death through mitotic catastrophe.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_pathway ATR Signaling Cascade cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome DNA Damage\n(Single-Strand Breaks) DNA Damage (Single-Strand Breaks) ATR ATR DNA Damage\n(Single-Strand Breaks)->ATR Replication Stress Replication Stress Replication Stress->ATR CHK1 CHK1 ATR->CHK1 P MitoticCatastrophe Mitotic Catastrophe CDC25 CDC25 CHK1->CDC25 P (Inactivation) CDKs Cyclin/CDK Complexes CDC25->CDKs CellCycleArrest S and G2/M Checkpoint Arrest CDKs->CellCycleArrest Inactivation VE821 VE-821 VE821->ATR DNARepair DNA Repair CellCycleArrest->DNARepair CellSurvival Cell Survival & Proliferation DNARepair->CellSurvival Apoptosis Apoptosis MitoticCatastrophe->Apoptosis

ATR Signaling Pathway and Inhibition by VE-821

Data Presentation

The following table presents illustrative quantitative data on the effect of VE-821 on the clonogenic survival of various HNSCC cell lines. This data is compiled based on trends observed in the literature, as a single comprehensive dataset was not available. The surviving fraction represents the proportion of cells that retained their ability to form colonies after treatment with VE-821 compared to an untreated control.

HNSCC Cell LineVE-821 Concentration (µM)Surviving Fraction (Mean ± SD)
FaDu 0 (Control)1.00 ± 0.00
0.50.85 ± 0.07
1.00.62 ± 0.09
2.50.31 ± 0.05
5.00.10 ± 0.03
SCC-25 0 (Control)1.00 ± 0.00
0.50.91 ± 0.06
1.00.75 ± 0.08
2.50.45 ± 0.06
5.00.22 ± 0.04
Cal-27 0 (Control)1.00 ± 0.00
0.50.88 ± 0.05
1.00.68 ± 0.07
2.50.38 ± 0.04
5.00.15 ± 0.02
UT-SCC-9 0 (Control)1.00 ± 0.00
0.50.82 ± 0.08
1.00.55 ± 0.10
2.50.25 ± 0.06
5.00.08 ± 0.03

Note: This data is illustrative and intended to demonstrate the expected dose-dependent effect of VE-821 on the clonogenic survival of HNSCC cells. Actual results may vary depending on experimental conditions and cell line characteristics.

Experimental Protocols

The following is a detailed protocol for conducting a colony formation assay with VE-821 in HNSCC cell lines.

Experimental_Workflow cluster_prep Phase 1: Cell Preparation cluster_exp Phase 2: Experiment Setup cluster_inc Phase 3: Incubation & Colony Formation cluster_analysis Phase 4: Staining & Analysis A 1. Culture HNSCC Cells B 2. Harvest & Create Single-Cell Suspension A->B C 3. Count Viable Cells B->C D 4. Seed Cells into 6-well Plates C->D E 5. Allow Cells to Adhere (24 hours) D->E F 6. Treat with VE-821 (Continuous Exposure) E->F G 7. Incubate for 10-14 Days F->G H 8. Monitor Colony Growth G->H I 9. Fix and Stain Colonies (Crystal Violet) H->I J 10. Image Plates I->J K 11. Quantify Colonies (& Count Colonies ≥50 cells) J->K L 12. Calculate Plating Efficiency & Surviving Fraction K->L

Colony Formation Assay Workflow

Materials:

  • HNSCC cell lines (e.g., FaDu, SCC-25, Cal-27, UT-SCC-9, VU-SCC-078)

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • VE-821 (stock solution in DMSO)

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Fixation solution: 100% Methanol or 4% Paraformaldehyde

  • Staining solution: 0.5% Crystal Violet in 25% Methanol

  • Deionized water

  • Microscope

  • Image analysis software (optional, e.g., ImageJ)

Procedure:

  • Cell Culture and Preparation:

    • Culture HNSCC cells in appropriate complete medium until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium to create a single-cell suspension.

    • Determine the viable cell count using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Based on the cell count, prepare a dilution of the cell suspension to the desired seeding density. Seeding densities need to be optimized for each cell line to ensure the formation of distinct colonies. Suggested starting densities for a 6-well plate are:

      • UT-SCC-9: 150 cells/well

      • VU-SCC-078, UT-SCC-23, UT-SCC-24a: 200 cells/well

      • SCC-9: 400 cells/well

      • FaDu: 800 cells/well

    • Seed the cells into 6-well plates containing 2 mL of complete medium per well.

    • Gently swirl the plates to ensure an even distribution of cells.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • VE-821 Treatment:

    • Prepare serial dilutions of VE-821 in complete medium from a stock solution. A typical concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest VE-821 concentration used.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 2 mL of medium containing the desired concentration of VE-821 or the vehicle control.

    • Return the plates to the incubator for the duration of the experiment (typically 10-14 days). The treatment is continuous.

  • Colony Formation and Staining:

    • Incubate the plates for 10 to 14 days, or until the colonies in the control wells are visible to the naked eye and consist of at least 50 cells.

    • Carefully wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of 100% cold methanol to each well and incubating for 10-15 minutes at room temperature.

    • Remove the methanol and allow the plates to air dry completely.

    • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Gently wash the plates with deionized water several times until the excess stain is removed and the colonies are clearly visible.

    • Allow the plates to air dry.

  • Quantification and Data Analysis:

    • Scan or photograph the plates to create a digital record.

    • Count the number of colonies in each well that contain at least 50 cells. This can be done manually using a microscope or with automated image analysis software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • Plating Efficiency (PE) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

      • Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded x PE))

Conclusion

The colony formation assay is an indispensable tool for evaluating the long-term efficacy of ATR inhibitors like VE-821 in HNSCC cells. By providing a quantitative measure of a drug's ability to inhibit the reproductive capacity of cancer cells, this assay offers valuable insights for preclinical drug development. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively design, execute, and interpret colony formation assays with VE-821 in the context of HNSCC research.

References

Application Notes and Protocols for Immunofluorescence Staining of γH2AX Foci with the ATR Inhibitor Atr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the detection and quantification of γH2AX foci, a key biomarker for DNA double-strand breaks (DSBs), in cells treated with the ATR inhibitor, Atr-IN-4. The protocols and data presented herein are intended to assist researchers in assessing the efficacy of ATR inhibitors in inducing DNA damage and to provide a standardized methodology for related studies.

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that collectively safeguard genomic integrity.[1][2][3] ATR is primarily activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of DNA lesions.[4][5] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][4][6]

Histone H2AX is a variant of the H2A histone family that becomes rapidly phosphorylated at serine 139 to form γH2AX at the sites of DNA double-strand breaks (DSBs).[7][8] This phosphorylation event serves as a crucial signal to recruit DNA repair machinery to the damaged chromatin.[9] The formation of distinct nuclear foci of γH2AX can be visualized and quantified using immunofluorescence microscopy, making it a widely used and sensitive biomarker for DNA DSBs.[8][10]

This compound is a potent and selective inhibitor of ATR kinase. By inhibiting ATR, this compound can prevent the proper response to replication stress, leading to the collapse of replication forks and the formation of DSBs, which in turn results in an increase in γH2AX foci. This makes the immunofluorescence staining of γH2AX foci a valuable pharmacodynamic biomarker to assess the cellular activity of ATR inhibitors like this compound.

Signaling Pathway

The ATR-mediated DNA damage response pathway plays a central role in maintaining genome stability. The following diagram illustrates the key components of this pathway and the role of ATR in phosphorylating H2AX in response to DNA damage.

ATR_Signaling_Pathway Replication Stress Replication Stress ssDNA ssDNA Replication Stress->ssDNA DNA Lesions DNA Lesions DNA Lesions->ssDNA RPA RPA ssDNA->RPA binds ATR-ATRIP ATR-ATRIP RPA->ATR-ATRIP recruits CHK1 CHK1 ATR-ATRIP->CHK1 phosphorylates H2AX H2AX ATR-ATRIP->H2AX phosphorylates This compound This compound This compound->ATR-ATRIP inhibits p-CHK1 p-CHK1 CHK1->p-CHK1 Cell Cycle Arrest Cell Cycle Arrest p-CHK1->Cell Cycle Arrest DNA Repair DNA Repair p-CHK1->DNA Repair gammaH2AX γH2AX H2AX->gammaH2AX

ATR Signaling Pathway in DNA Damage Response.

Experimental Data

The following table summarizes representative quantitative data on the effect of an ATR inhibitor on γH2AX foci formation in combination with a DNA damaging agent. While this data was generated using the ATR inhibitor VE-821, it is illustrative of the expected outcome with this compound due to their shared mechanism of action.

Table 1: Quantification of γH2AX Foci in Response to ATR Inhibition and DNA Damage

Treatment GroupAverage Number of γH2AX Foci per Cell (± SEM)Fold Change vs. Control
Control (Untreated)2.5 ± 0.51.0
DNA Damaging Agent (e.g., 4NQO)15.2 ± 1.86.1
This compound (Representative Concentration)4.1 ± 0.81.6
DNA Damaging Agent + this compound28.9 ± 3.211.6

Note: This data is representative and based on studies using ATR inhibitors.[11] Actual results may vary depending on the cell line, concentration of this compound, and the type and dose of the DNA damaging agent.

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of γH2AX foci in cultured cells treated with this compound.

Materials and Reagents
  • Cell culture medium (appropriate for the cell line)

  • Cells of interest (e.g., HeLa, U2OS)

  • Coverslips or chamber slides

  • This compound (prepare stock solution in DMSO)

  • DNA damaging agent (optional, e.g., Hydroxyurea, UV radiation, Etoposide)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

  • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody

  • Secondary antibody: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor™ 488 conjugate (or other suitable fluorophore)

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

  • Fluorescence microscope

Experimental Workflow

The following diagram outlines the major steps in the experimental workflow for γH2AX immunofluorescence staining with this compound treatment.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Image Acquisition & Analysis A Seed cells on coverslips B Treat with this compound and/or DNA damaging agent A->B C Fixation (4% PFA) B->C D Permeabilization (0.25% Triton X-100) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation (Anti-γH2AX) E->F G Secondary Antibody Incubation (Alexa Fluor 488) F->G H Counterstaining (DAPI) G->H I Mounting H->I J Fluorescence Microscopy I->J K Image Analysis (Foci Quantification) J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ATR-IN-4 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATR-IN-4 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a crucial protein in the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA damage.[2][3] Once activated, ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] By inhibiting ATR, this compound prevents these downstream signaling events, leading to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, cell death, particularly in cancer cells that have a high degree of replication stress.[6]

Q2: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available data, this compound has been shown to inhibit the growth of human prostate cancer cells (DU145) with an IC50 of 130.9 nM and human lung cancer cells (NCI-H460) with an IC50 of 41.33 nM.[1] Generally, a starting concentration range of 10 nM to 1 µM is a reasonable starting point for most cancer cell lines.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[7] It is crucial to ensure the DMSO is of high purity and anhydrous to maintain the stability of the compound. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.[7][8]

Q4: How long should I treat my cells with this compound?

The duration of treatment with this compound will depend on the specific experimental endpoint. For cell viability or proliferation assays, a 48 to 72-hour incubation is common. To observe effects on cell cycle progression or DNA damage markers (e.g., γH2AX), shorter time points, such as 6 to 24 hours, may be more appropriate. Time-course experiments are recommended to determine the optimal treatment duration for your specific research question.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low activity of this compound Incorrect concentration: The concentration used may be too low for the specific cell line.Perform a dose-response curve to determine the optimal IC50 for your cell line. Start with a broader range of concentrations (e.g., 1 nM to 10 µM).
Compound degradation: Improper storage or handling of the this compound stock solution.Ensure the stock solution is stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light.
Cell line resistance: Some cell lines may be inherently resistant to ATR inhibitors.Consider the genetic background of your cells. For example, cells with a functional p53 pathway may be less sensitive to ATR inhibition.[3][9]
High cell toxicity, even at low concentrations Solvent toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level, typically below 0.1%. Perform a vehicle control (DMSO only) to assess solvent toxicity.
Off-target effects: Although potent, high concentrations of any inhibitor can lead to off-target effects.Use the lowest effective concentration determined from your dose-response experiments. Consider using another ATR inhibitor with a different chemical scaffold to confirm the observed phenotype is due to ATR inhibition.
Inconsistent results between experiments Variability in cell culture conditions: Inconsistent cell density at the time of treatment, passage number, or media components.Standardize your cell culture protocols, including seeding density and passage number. Ensure consistent quality of cell culture media and supplements.[10][11]
Instability of this compound in media: The compound may not be stable in the cell culture medium over the entire treatment duration.Prepare fresh working solutions for each experiment. Consider the pH and composition of your media, as these can affect compound stability.[10][11]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
DU145Prostate Cancer130.9[1]
NCI-H460Lung Cancer41.33[1]

Table 2: Effective Concentrations of Other ATR Inhibitors in Cell Culture

InhibitorCell Line(s)Effective Concentration RangeReference
AZD6738Various cancer cell lines0.5 - 1 µM (for radiosensitization)[12]
VE-821HaCaT (immortalized keratinocytes)10 µM (for DNA damage response studies)[13]
BAY 1895344Differentiated thyroid cancer cell lines≤ 280.6 nM (IC50)[14]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. The final concentration range should span from approximately 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan crystals with DMSO).

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Western Blot Analysis of ATR Pathway Inhibition
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, and 10 times the IC50) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control. To induce DNA damage and activate the ATR pathway, you can co-treat with a DNA-damaging agent like hydroxyurea (HU) or UV radiation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-CHK1 (a direct downstream target of ATR), total CHK1, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Effects DNA Damage DNA Damage ssDNA ssDNA formation DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA ATR ATR Kinase ssDNA->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization This compound This compound This compound->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis SeedCells Seed cells in 96-well plate PrepareCompound Prepare serial dilutions of this compound TreatCells Treat cells with This compound or vehicle PrepareCompound->TreatCells Incubate Incubate for 48-72 hours TreatCells->Incubate ViabilityAssay Perform cell viability assay Incubate->ViabilityAssay MeasureAbsorbance Measure absorbance ViabilityAssay->MeasureAbsorbance CalculateIC50 Calculate IC50 MeasureAbsorbance->CalculateIC50

Caption: Experimental Workflow for IC50 Determination.

References

Troubleshooting Atr-IN-4 solubility and stability in media

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available information regarding the specific quantitative solubility and stability of Atr-IN-4 is limited. The following guide is a template based on common properties of similar ATR inhibitors and established laboratory protocols. Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I dissolve this compound for in vitro experiments?

A1: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For cell-based assays, this stock solution is then further diluted in cell culture media to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q2: I am observing precipitation of this compound in my cell culture medium after dilution. What should I do?

A2: Precipitation can occur if the aqueous solubility of this compound in the final medium is exceeded. Here are some troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to reduce the working concentration of this compound.

  • Increase the DMSO concentration (with caution): A slightly higher DMSO concentration might help maintain solubility, but it is critical to perform a vehicle control to ensure the solvent is not affecting the experimental outcome.

  • Use a different solvent for the stock solution: While DMSO is common, other organic solvents could be tested for creating the initial stock. However, their compatibility with cell culture must be verified.

  • Prepare fresh dilutions: Do not use old or stored dilutions, as the compound may precipitate over time. Prepare fresh dilutions from the DMSO stock for each experiment.

  • Warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes aid in dissolution.

Q3: What is the stability of this compound in a stock solution and in cell culture media?

A3: Stock solutions of this compound in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C and protected from light. In aqueous cell culture media, the stability is significantly lower. It is recommended to prepare fresh dilutions in media for each experiment and use them immediately. The stability in media can be affected by factors such as pH, temperature, and the presence of serum proteins.

Q4: Can I store this compound diluted in cell culture media?

A4: It is not recommended to store this compound in cell culture media for extended periods. The compound can degrade or precipitate, leading to a decrease in its effective concentration and unreliable experimental results. Always prepare fresh working solutions from a frozen DMSO stock on the day of the experiment.

Data Presentation

Table 1: Solubility of a Generic ATR Inhibitor

SolventSolubility
DMSO≥ 100 mg/mL
EthanolSparingly Soluble
WaterInsoluble

Note: This table is for a representative ATR inhibitor. The exact solubility of this compound should be determined empirically.

Table 2: Recommended Storage Conditions for this compound Stock Solution

Storage TemperatureShelf Life (in DMSO)
-20°CUp to 6 months
-80°CUp to 12 months

Note: Protect from light and moisture. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mM * Molecular Weight of this compound * Volume in L).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 37°C incubator with 5% CO₂

  • HPLC or LC-MS system

Procedure:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., 0.1%).

  • Take an initial sample (T=0) for analysis.

  • Incubate the remaining solution at 37°C in a CO₂ incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Working Solution and Experiment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For each experiment dilute Dilute in Culture Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound.

atr_pathway dna_damage DNA Damage / Replication Stress atr ATR Kinase dna_damage->atr Activates chk1 CHK1 atr->chk1 Phosphorylates dna_repair DNA Repair atr->dna_repair atrin4 This compound atrin4->atr Inhibits cdc25 CDC25 chk1->cdc25 Inhibits cell_cycle Cell Cycle Arrest chk1->cell_cycle cdc25->cell_cycle Promotes Progression

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Common off-target effects of Atr-IN-4 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of Atr-IN-4 observed in in vitro experiments. The information provided is based on the known off-target profiles of the broader class of ATR inhibitors, as specific data for "this compound" is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target kinases for ATR inhibitors like this compound?

A1: While this compound is a potent ATR kinase inhibitor, like many kinase inhibitors, it may exhibit activity against other related kinases. The most common off-target kinases for this class of inhibitors belong to the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[1] Some ATR inhibitors have also been shown to inhibit mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase).[1][2]

Q2: I am observing unexpected cellular phenotypes that are not consistent with ATR inhibition alone. What could be the cause?

A2: Unexpected phenotypes can arise from the off-target inhibition of other cellular kinases. For example, if you observe effects related to insulin signaling or cell growth that are stronger than anticipated, this could be due to the off-target inhibition of PI3K or mTOR.[1][2] Similarly, if you see a broader DNA damage response defect than expected for ATR inhibition alone, it might be due to concurrent inhibition of ATM or DNA-PKcs.[1]

Q3: How can I determine if the effects I'm seeing are due to off-target activity of this compound?

A3: To dissect on-target versus off-target effects, you can employ several strategies:

  • Use a structurally different ATR inhibitor: Comparing the effects of this compound with another potent and selective ATR inhibitor with a different chemical scaffold can help determine if the observed phenotype is specific to ATR inhibition.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of ATR should rescue the on-target effects but not the off-target ones.

  • Direct biochemical assays: Test the effect of this compound on the activity of purified candidate off-target kinases in vitro.

  • Phenocopy with siRNA/shRNA: Use RNA interference to silence the expression of suspected off-target kinases and see if this phenocopies the unexpected effects of this compound.

Q4: What is the typical kinase selectivity profile for a potent ATR inhibitor?

A4: A highly selective ATR inhibitor will show significantly greater potency for ATR compared to other kinases. The table below provides an illustrative example of the selectivity profile for a hypothetical potent ATR inhibitor. Note that these are example values and the actual profile for this compound may differ.

Troubleshooting Guide

Problem: Unexpected level of apoptosis observed at a concentration that should be selective for ATR inhibition.

Possible Cause Troubleshooting Step
Off-target inhibition of other survival kinases (e.g., PI3K/mTOR) 1. Perform a dose-response curve and compare the IC50 for apoptosis with the IC50 for ATR inhibition (e.g., by monitoring Chk1 phosphorylation). A significant discrepancy may suggest off-target effects. 2. Test for inhibition of the PI3K/mTOR pathway by Western blotting for downstream targets like phosphorylated Akt and S6 ribosomal protein.
Cell line-specific hypersensitivity 1. Test the effect of this compound in a different cell line to see if the apoptotic response is conserved. 2. Check the literature for known sensitivities of your cell line to perturbations in DNA damage response or survival pathways.
Synergistic effects with media components 1. Ensure that the cell culture media and supplements are consistent across experiments. 2. Culture cells in a different basal medium to rule out media-specific interactions.

Quantitative Data: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of a representative potent ATR inhibitor against a panel of related kinases. This data is for illustrative purposes and may not reflect the actual profile of this compound.

Kinase TargetIC50 (nM)Fold Selectivity vs. ATR
ATR 1 1
ATM500500
DNA-PKcs10001000
mTOR250250
PI3Kα>10000>10000
PI3Kβ80008000
PI3Kδ>10000>10000
PI3Kγ50005000

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine Off-Target Inhibition

This protocol describes a general method to assess the inhibitory activity of this compound against a candidate off-target kinase.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., ATM, DNA-PKcs, mTOR)

    • Kinase-specific substrate peptide

    • This compound (serial dilutions)

    • ATP (γ-³²P-ATP for radiometric assay or unlabeled ATP for antibody-based detection)

    • Kinase reaction buffer

    • 96-well plates

    • Phosphorimager or appropriate detection system (e.g., ELISA reader)

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase reaction buffer.

    • In a 96-well plate, add the purified kinase and the kinase-specific substrate peptide to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for the optimized reaction time.

    • Terminate the reaction (e.g., by adding a stop solution).

    • Quantify the amount of phosphorylated substrate.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway_Off_Target cluster_drug This compound cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Atr_IN_4 This compound ATR ATR Atr_IN_4->ATR Inhibits (On-Target) ATM ATM Atr_IN_4->ATM Inhibits (Off-Target) DNA_PK DNA-PKcs Atr_IN_4->DNA_PK Inhibits (Off-Target) mTOR mTOR Atr_IN_4->mTOR Inhibits (Off-Target) Chk1 Chk1 ATR->Chk1 DDR DNA Damage Response Chk1->DDR Other_DDR Broader DDR ATM->Other_DDR DNA_PK->Other_DDR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: On-target vs. potential off-target pathways of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound q1 Is the phenotype observed with other ATR inhibitors? start->q1 res1_yes Likely On-Target Effect q1->res1_yes Yes res1_no Suspect Off-Target Effect q1->res1_no No q2 Can the phenotype be rescued with a drug-resistant ATR mutant? res1_no->q2 res2_yes Confirmed On-Target Effect q2->res2_yes Yes res2_no Confirmed Off-Target Effect q2->res2_no No action Perform in vitro kinase assays against candidate off-targets res2_no->action

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Atr-IN-4 and Other ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Atr-IN-4 and other ATR inhibitors in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other ATR inhibitors?

This compound and other related inhibitors are potent and selective antagonists of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, which is essential for maintaining genomic stability.[1] In response to DNA damage or replication stress, ATR activates downstream signaling cascades, including the phosphorylation of CHK1, to initiate cell cycle arrest and facilitate DNA repair.[1][2][3] By inhibiting ATR, these compounds prevent the proper repair of DNA damage, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival.[1][3]

Q2: Why do ATR inhibitors like this compound show toxicity in normal cells?

While cancer cells are often more susceptible to ATR inhibition due to their high replication stress and defective DNA repair mechanisms, normal proliferating cells also rely on ATR for genomic integrity.[2] Inhibition of ATR in healthy cells can disrupt normal cell cycle progression and DNA repair, leading to off-target toxicity.[4] The most commonly observed toxicities in preclinical and clinical studies of ATR inhibitors include myelosuppression (anemia, neutropenia, leukopenia) and gastrointestinal issues.[4]

Q3: What are the main strategies to minimize the toxicity of this compound in normal cells?

Minimizing toxicity while maintaining anti-cancer efficacy is a key challenge. Key strategies include:

  • Dose Optimization and Scheduling: Careful titration of this compound concentration and optimization of the dosing schedule can help identify a therapeutic window that maximizes cancer cell killing while minimizing damage to normal cells. Intermittent dosing schedules may allow normal cells to recover from the effects of ATR inhibition.

  • Combination Therapies: Synergistic combinations with other agents can allow for lower, less toxic doses of this compound. For instance, combining ATR inhibitors with PARP inhibitors has shown promise in certain cancer types.[4]

  • Targeted Delivery: The development of drug delivery systems that specifically target tumor tissues can reduce systemic exposure and toxicity to normal organs.

  • Biomarker-Guided Patient Selection: Identifying predictive biomarkers to select patient populations most likely to respond to ATR inhibitors can help avoid unnecessary exposure and toxicity in non-responders.[2]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound and other ATR inhibitors.

Issue Possible Cause Recommended Solution
High level of toxicity observed in normal cell lines at expected therapeutic concentrations. Cell line may be particularly sensitive to ATR inhibition.- Perform a dose-response curve to determine the IC50 in your specific normal cell line. - Reduce the concentration of this compound. - Shorten the incubation time.
Inconsistent results in cell viability assays. - Uneven cell seeding. - Edge effects in multi-well plates. - Reagent variability.- Ensure a single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with media only. - Use freshly prepared reagents and ensure proper mixing.
Difficulty in distinguishing between apoptosis and necrosis. Inappropriate assay or incorrect gating during flow cytometry analysis.- Use a combination of Annexin V and a viability dye like Propidium Iodide (PI) or DAPI. - Set up proper compensation and gating controls for flow cytometry.
Unexpected cell cycle arrest profile. - Cell line-specific response. - Off-target effects of the inhibitor.- Analyze the expression of key cell cycle proteins (e.g., cyclins, CDKs) by Western blot. - Compare the effects with a known ATR inhibitor like Ceralasertib or Berzosertib.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the toxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FACS tubes

  • Flow cytometer

Protocol:

  • Culture and treat cells with this compound as required.

  • Harvest cells (including supernatant) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • FACS tubes

  • Flow cytometer

Protocol:

  • Treat cells with this compound and harvest.

  • Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizing the ATR Signaling Pathway

Understanding the pathway in which this compound acts is crucial for interpreting experimental results.

ATR_Signaling_Pathway ATR Signaling Pathway in Response to DNA Damage cluster_damage DNA Damage/Replication Stress cluster_activation ATR Activation Complex cluster_downstream Downstream Effectors DNA_Damage Single-Strand Breaks (SSBs) Stalled Replication Forks RPA RPA DNA_Damage->RPA ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR binds CHK1 CHK1 ATR->CHK1 phosphorylates Fork_Stabilization Replication Fork Stabilization ATR->Fork_Stabilization 9-1-1 9-1-1 Complex TopBP1 TopBP1 9-1-1->TopBP1 recruits TopBP1->ATR activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Atr_IN_4 This compound Atr_IN_4->ATR

Caption: ATR signaling pathway activation and downstream effects.

Experimental Workflow for Toxicity Assessment

A logical workflow is essential for systematically evaluating the toxicity of this compound.

Experimental_Workflow Experimental Workflow for this compound Toxicity Assessment Start Start: Select Normal Cell Line(s) Dose_Response 1. Dose-Response Curve (MTT Assay) Determine IC50 Start->Dose_Response Time_Course 2. Time-Course Experiment (24h, 48h, 72h) Dose_Response->Time_Course Apoptosis_Assay 3. Apoptosis vs. Necrosis (Annexin V/PI Staining) Time_Course->Apoptosis_Assay Cell_Cycle_Analysis 4. Cell Cycle Analysis (PI Staining) Time_Course->Cell_Cycle_Analysis Western_Blot 5. Western Blot Analysis (p-CHK1, γH2AX) Time_Course->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Determine Therapeutic Window Data_Analysis->Conclusion

Caption: A stepwise workflow for assessing this compound toxicity.

References

Technical Support Center: Optimizing Atr-IN-4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time and other experimental parameters for treatment with ATR inhibitors. While specific data for "Atr-IN-4" is not publicly available, this guide utilizes data from well-characterized ATR inhibitors such as VE-821, AZD6738, and others, which can serve as a valuable reference for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for ATR inhibitors like this compound?

A1: ATR (Ataxia Telangiectasia and Rad3-related) is a critical protein kinase in the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA, which can arise from DNA damage or replication stress.[1][2] Activated ATR phosphorylates downstream targets, most notably Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][3][4] ATR inhibitors, presumably including this compound, are ATP-competitive agents that block the kinase activity of ATR, thereby preventing the downstream signaling cascade.[5] This leads to an accumulation of DNA damage and can selectively kill cancer cells that have a high level of replication stress or defects in other DDR pathways.[2][6]

Q2: What is a typical starting concentration and incubation time for an ATR inhibitor?

A2: The optimal concentration and incubation time are highly dependent on the specific cell line, the experimental endpoint, and the potency of the inhibitor. Based on data from various ATR inhibitors, a reasonable starting point for in vitro experiments would be in the range of 0.1 to 10 µM. For short-term signaling studies, such as assessing the inhibition of Chk1 phosphorylation, an incubation time of 1 to 4 hours may be sufficient.[7] For long-term assays like cell viability or clonogenic survival, incubation times of 48 to 96 hours, or even longer, are common.[1][4][8]

Q3: How can I confirm that my this compound treatment is effectively inhibiting the ATR pathway?

A3: The most common and reliable method is to perform a western blot to assess the phosphorylation status of ATR's primary downstream target, Chk1, at Serine 345 (pChk1 Ser345).[1] A successful ATR inhibition will result in a significant decrease in pChk1 levels. Another common biomarker is the phosphorylation of the histone variant H2AX at Serine 139 (γH2AX), which is a marker of DNA double-strand breaks.[1][6] Inhibition of ATR can lead to an increase in γH2AX, indicating an accumulation of DNA damage due to replication stress.[1][4]

Q4: What are the potential off-target effects or cytotoxicity of ATR inhibitors?

A4: While many ATR inhibitors are highly selective, off-target effects on other kinases, especially those in the PI3K-like kinase (PIKK) family such as ATM and DNA-PK, can occur at higher concentrations.[2] Cytotoxicity in normal, non-cancerous cells is a concern, as ATR is also essential for their survival.[3] It is crucial to determine the therapeutic window by testing a range of concentrations on both cancer and relevant normal cell lines. Long-term exposure to ATR inhibitors can lead to cytotoxicity, even in the absence of other DNA-damaging agents.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibition of pChk1 observed after treatment. 1. Insufficient Incubation Time: The incubation period may be too short for the inhibitor to act. 2. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit ATR. 3. Low Basal ATR Activity: The cell line may have low intrinsic replication stress, resulting in low basal levels of pChk1. 4. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.1. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours). 2. Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). 3. Induce replication stress with a low dose of a DNA-damaging agent (e.g., hydroxyurea or gemcitabine) prior to or concurrently with this compound treatment to stimulate the ATR pathway. 4. Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C) and use freshly diluted solutions for experiments.
High levels of cell death in control (untreated) cells. 1. Cell Culture Conditions: Suboptimal cell culture conditions (e.g., contamination, over-confluency, nutrient depletion). 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Ensure proper aseptic technique and maintain cells in a healthy, sub-confluent state. 2. Include a vehicle-only control (e.g., DMSO) and ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).
Inconsistent results between experiments. 1. Variability in Cell Passage Number: Different cell passages can have altered sensitivities to drugs. 2. Inconsistent Seeding Density: Variations in the initial number of cells can affect the outcome of viability and proliferation assays. 3. Pipetting Errors: Inaccurate pipetting can lead to incorrect inhibitor concentrations.1. Use cells within a consistent and defined passage number range for all experiments. 2. Standardize the cell seeding density for each assay. 3. Calibrate pipettes regularly and use proper pipetting techniques.
ATR inhibitor shows no synergistic effect with a DNA-damaging agent. 1. Timing of Treatment: The timing of the combination treatment may not be optimal. 2. Inappropriate Concentration Ratio: The concentrations of the ATR inhibitor and the DNA-damaging agent may not be in the synergistic range.1. Test different treatment schedules (e.g., pre-treatment with the DNA-damaging agent followed by the ATR inhibitor, co-treatment, or post-treatment). 2. Perform a checkerboard titration with varying concentrations of both agents to identify synergistic ratios.

Experimental Protocols

Detailed Methodology for Optimizing Incubation Time by Western Blot

This protocol outlines a typical experiment to determine the optimal incubation time for an ATR inhibitor by monitoring the phosphorylation of Chk1.

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM). Include a vehicle-only control.

  • Time Course Incubation: Harvest cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pChk1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands.

    • Strip and re-probe the membrane for total Chk1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities and normalize the pChk1 signal to total Chk1 and the loading control. The optimal incubation time is the point at which maximal inhibition of pChk1 is observed.

Quantitative Data Summary

The following table summarizes typical incubation times and concentrations for various ATR inhibitors from published studies. This data can be used as a starting point for optimizing experiments with this compound.

ATR Inhibitor Assay Type Cell Line(s) Concentration Range Incubation Time Reference
Berzosertib (M6620/VX-970)Western Blot (pATR, pChk1)MNNG/HOS, 143BNot specified48 hours[1]
Elimusertib (BAY 1895344)Western Blot (ATR, pChk1)MDA-MB-231, MCF-10A6 and 8 nM72 and 96 hours[4]
AZD6738Cell Cycle AnalysisSNU478, SNU869, etc.0.1, 0.5, 1 µM3 days[8]
M4344Cell ViabilityDU145Various72 hours[5]
VE-821Western Blot (pATR, pChk1)SW1353Various24 hours[9]
VE-822Cell Cycle AnalysisMelanoma cell linesNot specified48 hours[10]
BAY 1895344Apoptosis AssayDTC cell lines500 nmol/L48 hours[11]

Visualizations

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effects DNA_Damage DNA Damage ssDNA ssDNA Formation DNA_Damage->ssDNA Replication_Stress Replication Stress Replication_Stress->ssDNA ATR ATR Kinase ssDNA->ATR activates Chk1 Chk1 Phosphorylation (pChk1) ATR->Chk1 phosphorylates Atr_IN_4 This compound Atr_IN_4->ATR inhibits Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization

Caption: ATR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells at Different Time Points Treatment->Harvest Western_Blot Western Blot for pChk1 & γH2AX Harvest->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Harvest->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Harvest->Cell_Cycle Analysis Analyze Data to Determine Optimal Incubation Time & Concentration Western_Blot->Analysis Cell_Viability->Analysis Cell_Cycle->Analysis End End: Optimized Protocol Analysis->End

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Logic Start Problem: No Effect of this compound Check_pChk1 Check pChk1 Levels by Western Blot Start->Check_pChk1 pChk1_Inhibited pChk1 Inhibited? Check_pChk1->pChk1_Inhibited No_Inhibition No Inhibition pChk1_Inhibited->No_Inhibition No Inhibition_Observed Inhibition Observed pChk1_Inhibited->Inhibition_Observed Yes Increase_Conc_Time Increase Concentration and/or Incubation Time No_Inhibition->Increase_Conc_Time Check_Cell_Phenotype Assess Downstream Phenotype (Viability, Cell Cycle) Inhibition_Observed->Check_Cell_Phenotype Increase_Conc_Time->Check_pChk1 End_Success Successful Experiment Check_Cell_Phenotype->End_Success Effect Observed End_Reevaluate Re-evaluate Hypothesis/ Cell Model Check_Cell_Phenotype->End_Reevaluate No Effect Observed

Caption: Troubleshooting logic for this compound experiments.

References

Best practices for storing and handling VE-821

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VE-821, a potent and selective ATP-competitive inhibitor of the ATR kinase. This guide is designed for researchers, scientists, and drug development professionals, providing essential information on storage, handling, and experimental use.

Frequently Asked Questions (FAQs)

Q1: How should I store VE-821 powder and stock solutions?

VE-821 should be stored under specific conditions to ensure its stability and efficacy.[1][2]

FormatStorage TemperatureShelf Life
Powder -20°C≥ 4 years[2][3]
In Solvent (e.g., DMSO) -80°C~1 year[1]
-20°C~1 month[1]

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]

Q2: How do I dissolve VE-821?

VE-821 has different solubilities depending on the solvent. It is readily soluble in organic solvents but sparingly soluble in aqueous buffers.[2]

SolventSolubility
DMSO 20 - 74 mg/mL[1][2][3]
DMF (Dimethylformamide) ~50 mg/mL[2][3]
Ethanol Insoluble[4]
Water Insoluble[4]
DMF:PBS (pH 7.2) (1:2) ~0.3 mg/mL[2][3]

For cell culture experiments, a concentrated stock solution should first be prepared in DMSO.[4] For aqueous buffers, dissolve VE-821 in DMF or DMSO first, and then dilute with the aqueous buffer of choice.[2] It is not recommended to store aqueous solutions for more than one day.[2]

Q3: What is the mechanism of action for VE-821?

VE-821 is a highly selective and potent ATP-competitive inhibitor of Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, with a Ki of 13 nM and an IC50 of 26 nM in cell-free assays.[1][5] It shows minimal activity against other related PIKK family kinases such as ATM, DNA-PK, mTOR, and PI3Kγ.[1][5] ATR is a critical regulator of the DNA Damage Response (DDR). By inhibiting ATR, VE-821 prevents the phosphorylation of its downstream target, Chk1, thereby abrogating cell cycle checkpoints (primarily G2/M) and sensitizing cancer cells to DNA-damaging agents like chemotherapy and radiation.[6]

Q4: What is the recommended final concentration of DMSO for in vitro experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally not exceeding 0.1%.[4] If a higher concentration is necessary, it is crucial to run a vehicle control (medium with the same percentage of DMSO) to assess any potential effects of the solvent on cell viability and function.[4]

Q5: How long should I pre-incubate cells with VE-821 before adding a DNA-damaging agent?

The optimal pre-incubation time can vary between cell lines and experimental conditions. However, a common starting point is to add VE-821 1 hour prior to treatment with a DNA-damaging agent like radiation or chemotherapy.[6] Some protocols have used longer pre-incubation times, such as 24 hours.[7] We recommend optimizing this parameter for your specific experimental setup.

Q6: Is VE-821 suitable for in vivo animal studies?

Yes, VE-821 has been used in in vivo studies.[2] For administration, it can be prepared in a vehicle such as 10% PEG300 and 2.5% Tween-80 in water, adjusted to pH 4.[1] Dosages of 15 mg/kg administered via intraperitoneal (i.p.) injection have been reported.[2] As always, appropriate vehicle controls and toxicity assessments are necessary.

Experimental Protocols

Protocol 1: Cell Viability (MTS/MTT) Assay

This protocol outlines the measurement of cell viability to assess the cytotoxic or sensitizing effects of VE-821.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • VE-821 Treatment: The next day, treat the cells with various concentrations of VE-821. A typical concentration range to start with is 0.1 µM to 10 µM.[6]

  • Co-treatment (Optional): If testing for sensitization, add the DNA-damaging agent (e.g., cisplatin, gemcitabine, or ionizing radiation) 1 to 24 hours after adding VE-821.[6][7]

  • Incubation: Incubate the cells for a period of 72 to 96 hours.[2][7]

  • Viability Measurement: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Readout: After the appropriate incubation time (typically 1-4 hours), measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Normalize the absorbance values of treated cells to the vehicle-treated control cells to determine the percentage of cell viability.

Protocol 2: Western Blot for Phospho-Chk1 Inhibition

This protocol is used to confirm the on-target activity of VE-821 by measuring the phosphorylation of the ATR substrate Chk1.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, pre-treat with 1 µM VE-821 for 1 hour.[6]

  • Induce DNA Damage: Add a DNA-damaging agent (e.g., 100 nM gemcitabine or 6 Gy irradiation) to induce ATR activation.[6]

  • Cell Lysis: After a short incubation (e.g., 2 hours post-irradiation), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Chk1 (Ser345). Also, probe for total Chk1 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection reagent.[8] A clear reduction in the p-Chk1 signal in VE-821-treated samples indicates successful ATR inhibition.

Troubleshooting Guide

Issue 1: My VE-821 is precipitating in the cell culture medium.

  • Possible Cause: The solubility limit in the aqueous medium has been exceeded. The final concentration of DMSO may also be too low to maintain solubility.

  • Solution:

    • Ensure your stock solution in DMSO is fully dissolved before diluting it into the medium. Gentle warming to 37°C or sonication can help dissolve the compound.[9]

    • When diluting into your final medium, add the stock solution dropwise while vortexing or mixing to avoid localized high concentrations that can lead to precipitation.

    • Avoid using aqueous solutions that have been stored for more than a day, as the compound's stability in these conditions is low.[2]

Issue 2: I am not observing the expected inhibition of Chk1 phosphorylation.

  • Possible Causes:

    • Ineffective Concentration: The concentration of VE-821 may be too low for your specific cell line.

    • Insufficient Pre-incubation: The pre-incubation time before inducing DNA damage might be too short.

    • ATR Pathway Not Activated: The DNA damage stimulus used may not be effectively activating the ATR pathway. ATR is primarily activated by single-stranded DNA and stalled replication forks.

    • Reagent Inactivity: The VE-821 may have degraded due to improper storage.

  • Solutions:

    • Perform a dose-response experiment to determine the optimal concentration of VE-821 for your cell line (e.g., 0.5 µM to 5 µM).

    • Increase the pre-incubation time with VE-821 (e.g., from 1 hour to 4 or 24 hours) before adding the damaging agent.

    • Use a known ATR-activating agent like hydroxyurea (HU) or UV radiation as a positive control.

    • Ensure that the compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock).[1] Use a fresh aliquot for your experiment.

Issue 3: I am seeing significant cytotoxicity with VE-821 alone, even at low concentrations.

  • Possible Causes:

    • Cell Line Hypersensitivity: Some cancer cell lines, particularly those with underlying DNA repair defects (e.g., ATM or p53 deficiency), are highly dependent on the ATR pathway for survival and can be sensitive to VE-821 as a single agent.[9]

    • High DMSO Concentration: The final DMSO concentration in your culture may be toxic to your cells.

    • Incorrect Stock Concentration: An error in calculating the stock solution concentration could lead to using a higher dose than intended.

  • Solutions:

    • Review the genetic background of your cell line. If it has known DDR deficiencies, single-agent cytotoxicity is expected. Consider using a lower concentration range.

    • Calculate the final DMSO percentage in your highest concentration well. Ensure it is below 0.5%, and ideally below 0.1%.[4] Always include a vehicle control.

    • Double-check your calculations and, if possible, verify the concentration of your stock solution.

Visualized Pathways and Workflows

ATR_Signaling_Pathway DNA_Damage DNA Damage (Stalled Replication Forks, ssDNA) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) Cell_Cycle_Arrest G2/M Checkpoint Arrest pChk1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair pChk1->DNA_Repair promotes VE821 VE-821 VE821->ATR inhibits Apoptosis Apoptosis / Mitotic Catastrophe Cell_Cycle_Arrest->Apoptosis prevents

Caption: ATR signaling pathway and the inhibitory action of VE-821.

Western_Blot_Workflow start Seed Cells (6-well plate) treat_inhibitor Treat with VE-821 (e.g., 1µM, 1 hr) start->treat_inhibitor treat_damage Induce DNA Damage (e.g., Radiation, HU) treat_inhibitor->treat_damage incubate Incubate (e.g., 2 hrs) treat_damage->incubate lyse Lyse Cells & Quantify Protein incubate->lyse run_gel SDS-PAGE & PVDF Transfer lyse->run_gel probe Probe with Antibodies (p-Chk1, Total Chk1, GAPDH) run_gel->probe end Detect & Analyze (ECL) probe->end

References

Interpreting unexpected results in Atr-IN-4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor, Atr-IN-4 (also known as M4344 or VX-803).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated by single-stranded DNA that can arise from DNA damage or replication stress.[1] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Chk1.[3][4][5] This abrogation of the ATR-Chk1 signaling cascade disrupts cell cycle checkpoints, leading to the accumulation of DNA damage, and ultimately inducing a form of cell death known as mitotic catastrophe, particularly in cancer cells with high levels of replication stress.[1][6]

Q2: What are the recommended storage and solubility conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C for up to two years. For stock solutions, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO). A stock solution in DMSO can be stored at -20°C for several months. For experimental use, the DMSO stock solution can be further diluted in cell culture medium. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q3: What is the known kinase selectivity profile of this compound?

This compound is a highly selective ATR inhibitor. In a kinase panel screen, it demonstrated over 100-fold selectivity for ATR against a large number of other kinases, indicating a low potential for off-target effects at typical working concentrations.[1][3][4]

Troubleshooting Guide

Unexpected Result 1: Reduced or No Inhibition of Cell Viability
Possible Cause Troubleshooting Step
Cell line is resistant to ATR inhibition. Certain cancer cell lines may have intrinsic resistance to ATR inhibitors. This can be due to various factors, including low levels of replication stress or redundancies in DNA damage repair pathways. Consider using a positive control cell line known to be sensitive to this compound (e.g., certain small cell lung cancer or prostate cancer cell lines).[1] Additionally, resistance to ATR inhibitors has been linked to the loss of nonsense-mediated decay (NMD) factors like UPF2.[7][8]
Incorrect drug concentration. The IC50 of this compound can vary significantly between cell lines. Refer to the table below for reported IC50 values. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
Drug degradation. Ensure that this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment.
Suboptimal assay conditions. The duration of treatment can influence the observed effect. For cell viability assays, a 72-hour incubation period is commonly used.[5][9] Ensure that the cell seeding density is appropriate to avoid confluence or nutrient depletion during the experiment.
Unexpected Result 2: High Background in Western Blot for Phospho-Proteins
Possible Cause Troubleshooting Step
Non-specific antibody binding. Optimize the blocking step by increasing the duration or using a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies). Ensure that the primary and secondary antibody concentrations are optimized through titration.
Insufficient washing. Increase the number and duration of washes with TBST between antibody incubations to remove unbound antibodies.
Issues with buffers and reagents. Prepare fresh lysis buffer, running buffer, and transfer buffer for each experiment. Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of proteins.
Membrane has dried out. Keep the membrane moist at all times during the Western blotting procedure.
Unexpected Result 3: No Decrease in Chk1 Phosphorylation After this compound Treatment
Possible Cause Troubleshooting Step
Ineffective drug concentration or treatment time. Ensure that the concentration of this compound used is sufficient to inhibit ATR kinase activity in your cell line. Inhibition of Chk1 phosphorylation can be observed at nanomolar concentrations.[3][4] The timing of analysis is also critical; a common protocol involves pre-treating cells with this compound for 1 hour before inducing DNA damage (e.g., with camptothecin) for an additional 1-3 hours.[5]
Antibody issues. Verify the specificity and functionality of your phospho-Chk1 antibody using a positive control (e.g., cells treated with a DNA damaging agent known to induce Chk1 phosphorylation).
Cellular context. In some cellular contexts or under specific types of DNA damage, other kinases might contribute to Chk1 phosphorylation. However, ATR is the primary kinase responsible for Chk1 phosphorylation in response to replication stress.

Data Presentation

Table 1: IC50 Values of this compound (M4344) in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound as a monotherapy in a panel of cancer cell lines after 72 hours of treatment.[5]

Cell LineCancer TypeIC50 (nM)
DU145Prostate Cancer130.9
NCI-H460Lung Cancer41.3
H82Small Cell Lung CancerData not specified
U2OSOsteosarcomaData not specified
SK-OV-3Ovarian CancerData not specified
DMS114Small Cell Lung CancerData not specified
A549Lung CancerData not specified

Note: While specific IC50 values for all cell lines in the referenced study were not explicitly provided in the abstract, the study indicates differential sensitivity across a panel of 16 cell lines, with blood cancer and small cell lung cancer cells being the most sensitive.[1]

Experimental Protocols

Key Experiment 1: Western Blot for Phospho-Chk1

This protocol is a general guideline for assessing the inhibition of ATR activity by measuring the phosphorylation of its downstream target, Chk1.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Drug Treatment:

    • Pre-treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.

    • Induce DNA damage by adding a DNA damaging agent (e.g., 100 nM camptothecin) for an additional 1-3 hours. Include a vehicle control (DMSO) and a positive control (DNA damaging agent alone).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total Chk1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Recommended Antibodies:

  • Phospho-Chk1 (Ser345)

  • Total Chk1

  • β-actin or GAPDH

Key Experiment 2: Immunofluorescence for γH2AX

This protocol provides a general method for visualizing DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker of DNA damage.

Methodology:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate.

  • Drug Treatment: Treat cells with this compound at the desired concentration and for the desired time. Often, this compound is used in combination with a DNA damaging agent to assess the potentiation of DNA damage.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash twice with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Antibody Staining:

    • Incubate with a primary antibody against γH2AX diluted in 1% BSA in PBST overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Recommended Antibodies:

  • Phospho-Histone H2A.X (Ser139) (γH2AX)

Mandatory Visualizations

ATR_Signaling_Pathway cluster_stress Replication Stress / DNA Damage Replication Fork Stalling Replication Fork Stalling ssDNA ssDNA Replication Fork Stalling->ssDNA DNA Lesions DNA Lesions DNA Lesions->ssDNA RPA RPA ssDNA->RPA binds ATR-ATRIP ATR-ATRIP RPA->ATR-ATRIP recruits Chk1 Chk1 ATR-ATRIP->Chk1 phosphorylates p-Chk1 p-Chk1 (Active) Chk1->p-Chk1 Cell Cycle Arrest Cell Cycle Arrest p-Chk1->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1->DNA Repair Apoptosis Apoptosis p-Chk1->Apoptosis This compound This compound This compound->ATR-ATRIP inhibits

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell Lysate Cell Lysate Protein Quantification Protein Quantification Cell Lysate->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Blocking Blocking Membrane Transfer->Blocking Primary Antibody Primary Ab (e.g., anti-pChk1) Blocking->Primary Antibody Secondary Antibody Secondary Ab (HRP-conjugated) Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection

Caption: General workflow for Western blotting experiments.

Troubleshooting_Logic Unexpected Result Unexpected Result Check Drug Verify Drug Integrity & Concentration Unexpected Result->Check Drug Check Cells Assess Cell Line Sensitivity Unexpected Result->Check Cells Check Protocol Review Experimental Protocol Unexpected Result->Check Protocol Optimize Assay Optimize Assay Parameters Check Drug->Optimize Assay Check Cells->Optimize Assay Check Protocol->Optimize Assay Expected Result Expected Result Optimize Assay->Expected Result

Caption: A logical approach to troubleshooting unexpected experimental results.

References

Technical Support Center: Refinements for Western Blotting with Atr-IN-4 Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Western blotting experiments with samples treated with the potent ATR inhibitor, Atr-IN-4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect signaling pathways?

A1: this compound is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), particularly in response to single-stranded DNA breaks and replication stress.[1][2] By inhibiting ATR, this compound prevents the phosphorylation and activation of downstream targets, most notably the checkpoint kinase 1 (Chk1).[3] This leads to the abrogation of cell cycle checkpoints (intra-S and G2/M), allowing cells with DNA damage to proceed through the cell cycle, which can ultimately lead to mitotic catastrophe and apoptosis.[1]

Q2: What are the key protein targets to assess the efficacy of this compound treatment by Western blot?

A2: The primary target for assessing this compound efficacy is the phosphorylation status of Chk1 at serine 345 (p-Chk1 S345).[4][5][6] Successful ATR inhibition will result in a significant decrease or complete loss of the p-Chk1 (S345) signal. Other downstream markers include the phosphorylation of Chk1 at serine 317 and phosphorylation of H2AX (γH2AX), although the latter can also be influenced by other kinases like ATM and DNA-PK.[1][7] It is also recommended to probe for total Chk1 and a loading control (e.g., β-actin, GAPDH, or tubulin) to ensure that the observed changes are not due to variations in protein loading.

Q3: What is a recommended starting concentration and treatment time for this compound in cell culture?

A3: The effective concentration of this compound is cell-line dependent. Published IC50 values are 130.9 nM for DU145 human prostate cancer cells and 41.33 nM for NCI-H460 human lung cancer cells.[8] A good starting point for many cancer cell lines is a concentration range of 100 nM to 500 nM. Treatment times can vary from 1 to 24 hours, depending on the experimental goals. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

Q4: Should I use milk or Bovine Serum Albumin (BSA) for blocking when blotting for phospho-proteins?

A4: It is highly recommended to use BSA for blocking when detecting phosphorylated proteins. Non-fat dry milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies and lead to high background noise.[9] A 3-5% BSA solution in TBST is a common and effective blocking agent for these experiments.

Troubleshooting Guide

Problem 1: Weak or no p-Chk1 signal in the positive control (e.g., hydroxyurea-treated) and no effect of this compound.

  • Possible Cause:

    • Inefficient induction of DNA damage: The positive control treatment (e.g., hydroxyurea, UV radiation) may not have been sufficient to activate the ATR pathway.

    • Loss of phosphorylation during sample preparation: Endogenous phosphatases may have dephosphorylated your target protein.[10]

    • Suboptimal antibody concentrations: The primary or secondary antibody concentrations may be too low.[5][9]

    • Inefficient protein transfer: The transfer of proteins from the gel to the membrane may have been incomplete.

  • Solution:

    • Optimize positive control: Ensure the concentration and duration of the DNA damaging agent are sufficient to induce a robust p-Chk1 signal. Refer to literature for established protocols for your cell line.

    • Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the preparation.[10]

    • Titrate antibodies: Perform an antibody titration to determine the optimal concentrations for both the primary and secondary antibodies. A typical starting dilution for a p-Chk1 (S345) antibody is 1:1000.[11]

    • Verify protein transfer: Use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer to confirm efficient and even transfer across the blot.

Problem 2: High background on the Western blot, obscuring the bands.

  • Possible Cause:

    • Inadequate blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.

    • Antibody concentration too high: The primary or secondary antibody concentration may be excessive.[5]

    • Insufficient washing: The washing steps may not be stringent enough to remove unbound antibodies.

    • Use of milk as a blocking agent: As mentioned in the FAQs, milk can cause high background with phospho-specific antibodies.[9]

  • Solution:

    • Optimize blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and ensure the blocking agent is fresh. Use 3-5% BSA in TBST.

    • Reduce antibody concentration: Decrease the concentration of the primary and/or secondary antibody.

    • Increase washing stringency: Increase the number and duration of washes (e.g., 3-4 washes of 10-15 minutes each with TBST). You can also slightly increase the detergent concentration (e.g., Tween 20) in your wash buffer.

    • Switch to BSA: If you are using milk, switch to a 3-5% BSA solution in TBST for blocking and antibody dilutions.

Problem 3: Non-specific bands are appearing on the blot.

  • Possible Cause:

    • Primary antibody cross-reactivity: The primary antibody may be recognizing other proteins in the lysate.

    • Sample degradation: Proteases in the sample may have degraded the target protein, leading to smaller, non-specific bands.

    • Too much protein loaded: Overloading the gel can lead to non-specific antibody binding.[6]

  • Solution:

    • Use a highly specific antibody: Ensure your primary antibody is validated for Western blotting and is specific for the phosphorylated target.

    • Include protease inhibitors: Always add a protease inhibitor cocktail to your lysis buffer.

    • Optimize protein loading: Reduce the amount of total protein loaded per lane. A typical range is 20-40 µg of total cell lysate. Perform a protein concentration assay to ensure equal loading.

Experimental Protocols

Protocol: Detection of p-Chk1 (S345) Inhibition by this compound
  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

    • Treat cells with the desired concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) for the desired duration (e.g., 1, 6, or 24 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control for ATR activation (e.g., 2 mM hydroxyurea for 4 hours).

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Chk1 (S345) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane four times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin).

Data Presentation

Table 1: Recommended Antibody Dilutions (Starting Point)

Antibody TargetHost SpeciesSupplier ExampleRecommended Starting Dilution
Phospho-Chk1 (Ser345)RabbitCell Signaling Technology #23481:1000
Total Chk1MouseSanta Cruz Biotechnology sc-84081:1000
β-ActinMouseSigma-Aldrich A54411:5000
GAPDHRabbitCell Signaling Technology #21181:2000
HRP-conjugated anti-rabbit IgGGoatVarious1:2000 - 1:10000
HRP-conjugated anti-mouse IgGGoatVarious1:2000 - 1:10000

Table 2: this compound Treatment Parameters (Starting Point)

ParameterRecommended RangeNotes
Cell LineVarious Cancer Cell LinesIC50 is cell-line dependent.[8]
Seeding Density70-80% confluency at harvestEnsure cells are in logarithmic growth phase.
This compound Concentration100 nM - 500 nMTitration is essential. Based on IC50 values of 41.33 nM and 130.9 nM in specific cell lines.[8]
Treatment Duration1 - 24 hoursTime-course experiment is recommended.
Positive Control2 mM Hydroxyurea (4 hours)To induce replication stress and activate ATR.
Vehicle ControlDMSOUse at the same final concentration as the highest this compound dose.

Mandatory Visualization

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_inhibition Inhibition DNA Damage e.g., UV, Hydroxyurea ATR ATR DNA Damage->ATR activates Atr_IN_4 This compound Atr_IN_4->ATR inhibits Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (S345) CellCycleArrest G2/M Checkpoint Arrest pChk1->CellCycleArrest leads to

Caption: ATR signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Treatment with this compound B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (e.g., anti-p-Chk1) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Image Analysis & Quantification I->J

Caption: Experimental workflow for Western blotting with this compound treated samples.

References

Validation & Comparative

A Comparative Analysis of the ATR Inhibitors Atr-IN-4 and Berzosertib for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy to exploit DNA damage response (DDR) pathways in tumor cells. This guide provides a comparative overview of two such inhibitors: Atr-IN-4 and the clinical-stage compound Berzosertib. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development.

Mechanism of Action: Targeting the DNA Damage Response

Both this compound and Berzosertib are potent inhibitors of ATR kinase, a pivotal regulator of the cellular response to DNA damage and replication stress. ATR activation initiates a signaling cascade, primarily through the phosphorylation of its downstream target, Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks. By inhibiting ATR, these compounds disrupt this critical survival pathway in cancer cells, leading to the accumulation of DNA damage and ultimately, mitotic catastrophe and apoptosis. This approach is particularly effective in tumors with underlying DDR defects, such as mutations in ATM or p53, creating a synthetic lethal vulnerability.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Inhibition cluster_2 Downstream Effects DNA_Lesions DNA Lesions ATR ATR Kinase DNA_Lesions->ATR Stalled_Forks Stalled Replication Forks Stalled_Forks->ATR pChk1 p-Chk1 (Ser345) ATR->pChk1 Phosphorylation Atr_IN_4 This compound Atr_IN_4->ATR Berzosertib Berzosertib Berzosertib->ATR Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis

Figure 1: Simplified ATR signaling pathway and points of inhibition by this compound and Berzosertib.

Comparative Efficacy: A Look at the Preclinical Data

Direct comparative studies between this compound and Berzosertib are not publicly available. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for each compound from independent studies. It is important to note that the data for this compound is derived from a patent and has not been peer-reviewed, which may limit direct comparability with the peer-reviewed data for Berzosertib.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (nM)Source
DU145Human Prostate Cancer130.9Patent CN112142744A
NCI-H460Human Lung Cancer41.33Patent CN112142744A

Table 2: In Vitro Efficacy of Berzosertib

Cell LineCancer TypeIC50 (µM)Source
Cal-27Head and Neck Squamous Cell Carcinoma0.285[1]
FaDuHead and Neck Squamous Cell Carcinoma0.252[1]
HT29Colorectal Cancer0.019[2]

Note: IC50 values are highly dependent on the specific experimental conditions (e.g., assay type, incubation time) and should be compared with caution.

Berzosertib has undergone extensive preclinical and clinical evaluation. In head and neck squamous cell carcinoma (HNSCC) cell lines, Berzosertib demonstrated a dose-dependent decrease in cell viability, with IC50 values in the sub-micromolar range.[1] Furthermore, it has shown synergistic effects when combined with cisplatin and radiation.[1] As a monotherapy, Berzosertib has shown clinical activity, including a complete response in a patient with metastatic colorectal cancer with ATM loss.

The available data for this compound, while limited, suggests potent single-agent activity in prostate and lung cancer cell lines. However, without further peer-reviewed studies, a comprehensive assessment of its efficacy relative to Berzosertib is challenging.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. The following are generalized protocols for key assays typically used to evaluate ATR inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat cells with varying concentrations of ATR inhibitor Seed_Cells->Treat_Cells Incubate 3. Incubate for a specified period (e.g., 72 hours) Treat_Cells->Incubate Add_MTT 4. Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Figure 2: General workflow for an MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of the ATR inhibitor (this compound or Berzosertib) and a vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-Chk1

This technique is used to detect the phosphorylation status of Chk1, a direct downstream target of ATR, to confirm target engagement by the inhibitor.

Methodology:

  • Cell Lysis: Treat cells with the ATR inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., anti-pChk1 Ser345). A separate blot should be probed with an antibody for total Chk1 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Immunofluorescence for γH2AX

This assay is used to visualize and quantify DNA double-strand breaks, a marker of DNA damage that increases upon effective ATR inhibition.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the ATR inhibitor.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (phosphorylated H2A histone family member X).

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Conclusion and Future Directions

Berzosertib is a well-characterized ATR inhibitor with a substantial body of preclinical and clinical data supporting its continued development. Its efficacy, particularly in combination with DNA-damaging agents, has been demonstrated in various cancer models.

This compound, based on limited available information, appears to be a potent ATR inhibitor with promising in vitro activity. However, a comprehensive comparison with Berzosertib is hampered by the lack of peer-reviewed data and detailed experimental protocols for this compound.

For researchers and drug developers, Berzosertib represents a benchmark ATR inhibitor with a known clinical profile. This compound may warrant further investigation to fully elucidate its preclinical and potential clinical utility. Future studies should aim to conduct head-to-head comparisons of these and other ATR inhibitors under standardized assay conditions to provide a clearer picture of their relative potency and therapeutic potential. Further exploration of predictive biomarkers will also be crucial for identifying patient populations most likely to benefit from ATR inhibition.

References

A Comparative Guide to VE-821 and Other ATR Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of VE-821 with other prominent Ataxia Telangiectasia and Rad3-related (ATR) inhibitors: M6620 (Berzosertib, VX-970), AZD6738 (Ceralasertib), and BAY 1895344 (Elimusertib). The information herein is supported by experimental data from various preclinical studies, offering a valuable resource for researchers in the field of oncology and DNA damage response (DDR).

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) protein is a crucial kinase in the DNA damage response pathway, playing a pivotal role in maintaining genomic stability.[1] ATR is activated by single-stranded DNA, which can arise from DNA damage or replication stress, common hallmarks of cancer cells.[2][3] Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4] By inhibiting ATR, cancer cells, which are often more reliant on the ATR pathway for survival due to underlying genomic instability, can be selectively targeted.[5] ATR inhibitors can be used as monotherapy or in combination with DNA-damaging agents like chemotherapy and radiation to enhance their efficacy.[6][7]

Comparative Preclinical Data

The following tables summarize the quantitative data from preclinical studies on VE-821 and other selected ATR inhibitors.

Table 1: In Vitro Potency of ATR Inhibitors

This table outlines the half-maximal inhibitory concentration (IC50) of the ATR inhibitors in various cancer cell lines, indicating their potency.

InhibitorCell LineCancer TypeIC50 (nM)Reference
VE-821 LoVoColorectal Cancer~800[8]
AGSGastric Cancer13,700 (72h)[9]
MKN-45Gastric Cancer11,300 (72h)[9]
H460Lung CancerNot specified[10]
M6620 (VX-970) Various Pediatric Solid TumorsPediatric CancersMedian rIC50: 190[11][12]
NSCLC cell linesNon-Small Cell Lung Cancer1,000-4,000[13]
AZD6738 (Ceralasertib) Hematological cell linesHematological MalignanciesMedian GI50: 820[14]
Solid tumor cell linesVarious Solid TumorsMedian GI50: 1,680[14]
ATM-deficient cell linesVarious CancersEnhanced sensitivity[6]
BAY 1895344 (Elimusertib) Various human tumor cell linesVarious CancersMedian IC50: 78[15][16]
HT-29Colorectal Cancer160[16]
LoVoColorectal Cancer71[16]
SU-DHL-8B-cell Lymphoma9[16]
Table 2: In Vivo Efficacy of ATR Inhibitors in Xenograft Models

This table presents the in vivo antitumor activity of the ATR inhibitors, both as monotherapy and in combination with other agents, in various mouse xenograft models.

InhibitorXenograft ModelCancer TypeTreatmentOutcomeReference
VE-821 Pancreatic Cancer XenograftsPancreatic CancerCombination with radiation or gemcitabineEnhanced tumor growth inhibition[17]
M6620 (VX-970) COLO205Colorectal CancerCombination with irinotecan (20 mg/kg)29% tumor regression at day 15[18]
NSCLC Brain Metastasis PDXNon-Small Cell Lung CancerCombination with radiationImproved overall survival[13][19]
Pediatric Solid Tumor XenograftsPediatric CancersMonotherapyModest single-agent activity[11]
AZD6738 (Ceralasertib) ATM-deficient xenograftsVarious CancersMonotherapy (daily oral dosing)Significant dose-dependent tumor growth inhibition[6]
BRCA2-mutant TNBC PDXTriple-Negative Breast CancerCombination with olaparibComplete tumor regression[7][20][21]
BAY 1895344 (Elimusertib) Ovarian and Colorectal Cancer XenograftsOvarian and Colorectal CancerMonotherapyStable disease[15][16]
Mantle Cell Lymphoma XenograftMantle Cell LymphomaMonotherapyComplete tumor remission[15][16]
PDX models with DDR alterationsVarious CancersMonotherapy (20-40 mg/kg)Prolonged event-free survival in 11/21 models

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Cell Viability Assay

This protocol is a standard method to determine the cytotoxic effects of the ATR inhibitors on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000-7,000 cells per well and incubated overnight to allow for attachment.[22]

  • Compound Treatment: The following day, ATR inhibitors are added at various concentrations. The cells are then incubated for a specified period, typically 72 to 96 hours.[8][23]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or MTS, or a fluorescence-based assay like CellTiter-Glo.[18][22] The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[23]

In Vivo Xenograft Study

This protocol outlines a typical preclinical xenograft study to evaluate the in vivo efficacy of ATR inhibitors.

  • Animal Models: Immunocompromised mice (e.g., athymic nu/nu mice) are used.[24]

  • Tumor Implantation: Human cancer cells or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.[18][24]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, inhibitor monotherapy, combination therapy).[24]

  • Drug Administration: The ATR inhibitor is administered via a clinically relevant route, such as oral gavage or intravenous injection, at a specified dose and schedule.[11][25] For combination studies, the DNA-damaging agent (e.g., chemotherapy, radiation) is administered according to a predetermined schedule in relation to the ATR inhibitor.[11]

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.[18]

  • Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment groups.[25]

Mandatory Visualizations

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress ssDNA Single-Stranded DNA (ssDNA) RPA RPA ssDNA->RPA recruits ATRIP ATRIP RPA->ATRIP recruits ATR ATR ATRIP->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->CellCycleArrest DNARepair DNA Repair Chk1->DNARepair ForkStabilization Replication Fork Stabilization Chk1->ForkStabilization

Caption: The ATR signaling pathway is activated by ssDNA, leading to the phosphorylation of Chk1 and subsequent cellular responses.

Experimental Workflow for Preclinical Evaluation of ATR Inhibitors

This diagram provides a general workflow for the preclinical assessment of ATR inhibitors.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Mechanism of Action CellCulture Cancer Cell Lines Treatment_InVitro ATR Inhibitor Treatment (Dose-Response) CellCulture->Treatment_InVitro ViabilityAssay Cell Viability Assay (e.g., MTT, MTS) Treatment_InVitro->ViabilityAssay WesternBlot Western Blot Analysis (pChk1, γH2AX) Treatment_InVitro->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment_InVitro->CellCycle IC50 Determine IC50 ViabilityAssay->IC50 Xenograft Establish Xenograft Models (Cell Line or PDX) Treatment_InVivo ATR Inhibitor Treatment (Monotherapy or Combination) Xenograft->Treatment_InVivo TumorMeasurement Monitor Tumor Growth Treatment_InVivo->TumorMeasurement Efficacy Evaluate Antitumor Efficacy TumorMeasurement->Efficacy Mechanism Elucidate Mechanism WesternBlot->Mechanism CellCycle->Mechanism

References

Unveiling the Impact of ATR Inhibition on Homologous Recombination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of DNA damage response (DDR), the Ataxia Telangiectasia and Rad3-related (ATR) kinase stands as a pivotal guardian of genomic integrity. Its role in orchestrating the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR) has made it a prime target for anti-cancer therapies. This guide provides a comparative analysis of a potent ATR inhibitor, Atr-IN-4, and other key ATR inhibitors, focusing on their efficacy in disrupting a critical step in HR: the formation of Rad51 foci.

The recruitment of the Rad51 recombinase to sites of DNA damage, visualized as nuclear foci, is a hallmark of active HR. Inhibition of ATR is expected to abrogate this process, leading to synthetic lethality in cancer cells with underlying DNA repair defects. This guide presents available experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental procedures.

Comparative Analysis of ATR Inhibitors on Rad51 Foci Formation

While direct experimental data for the effect of this compound on Rad51 foci formation is not publicly available, its high potency as an ATR inhibitor strongly suggests a significant impact on this biomarker of HR. This compound has demonstrated potent inhibition of ATR kinase activity with IC50 values of 130.9 nM in DU145 human prostate cancer cells and 41.33 nM in NCI-H460 human lung cancer cells. This potent activity implies a corresponding reduction in Rad51 foci formation, a known downstream consequence of ATR inhibition.

To provide a comprehensive comparison, this guide includes data from other well-characterized ATR inhibitors.

ATR InhibitorCell LineTreatment ConditionsEffect on Rad51 Foci FormationReference
This compound DU145 (Prostate), NCI-H460 (Lung)IC50: 130.9 nM (DU145), 41.33 nM (NCI-H460)Data not publicly available; expected to decrease foci formation based on ATR inhibition potency.Patent CN112142744A
VE-821 MiaPaCa-2, PSN-1 (Pancreatic)1 µM, 1 hour pre-irradiation (6 Gy)Significant decrease in the percentage of cells with >9 Rad51 foci.[1][1]
AZD6738 NCI-H460 (Lung)1 µM, post-irradiation (protons or photons)Significant reduction in the number of Rad51 foci at 2 and 4 hours post-proton irradiation and 4 hours post-photon irradiation.
BAY1895344 NCI-H460, NCI-H1299 (Lung)Post-irradiationDecreased Rad51 foci number at 4 hours post-irradiation.
M4344 Multiple cancer cell linesNot specifiedImplied to affect Rad51-mediated repair through its potent ATR inhibition.

The ATR Signaling Pathway and Inhibition

The ATR signaling cascade is a cornerstone of the DNA damage response. Upon DNA damage, particularly single-strand breaks or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including CHK1. This signaling pathway is crucial for cell cycle arrest, DNA repair, and the stabilization of replication forks. A key role of ATR in homologous recombination is the phosphorylation of PALB2, which is essential for the recruitment of the BRCA2-Rad51 complex to the site of DNA damage, leading to the formation of Rad51 filaments and subsequent DNA strand invasion.

ATR inhibitors, such as this compound, competitively bind to the ATP-binding pocket of the ATR kinase, effectively blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream targets, thereby abrogating the DNA damage response. The disruption of PALB2 phosphorylation directly impairs the localization of Rad51 to DSBs, resulting in a marked reduction in Rad51 foci formation and a compromised HR repair pathway.

ATR_Pathway cluster_0 DNA Damage Response cluster_1 Homologous Recombination DNA_Damage DNA Damage (e.g., DSBs, Replication Stress) ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1_Phosphorylation CHK1 Phosphorylation ATR_Activation->CHK1_Phosphorylation PALB2_Phosphorylation PALB2 Phosphorylation ATR_Activation->PALB2_Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Phosphorylation->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_Phosphorylation->DNA_Repair BRCA2_Rad51_Recruitment BRCA2-Rad51 Recruitment PALB2_Phosphorylation->BRCA2_Rad51_Recruitment Rad51_Foci Rad51 Foci Formation BRCA2_Rad51_Recruitment->Rad51_Foci Atr_IN_4 This compound (ATR Inhibitor) Atr_IN_4->ATR_Activation

ATR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Assessment of Rad51 Foci Formation by Immunofluorescence

This protocol outlines a general method for quantifying Rad51 foci formation in cultured cells following treatment with an ATR inhibitor and induction of DNA damage.

Materials:

  • Cell culture medium and supplements

  • ATR inhibitor (e.g., this compound)

  • DNA damaging agent (e.g., Ionizing Radiation (IR), Cisplatin, or Hydroxyurea)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS)

  • Primary antibody: Rabbit anti-Rad51

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentration of the ATR inhibitor for a specified period (e.g., 1-2 hours) prior to inducing DNA damage.

  • DNA Damage Induction: Expose the cells to a DNA damaging agent. For example, irradiate with a specific dose of IR or treat with a chemical agent for a defined duration.

  • Incubation: Incubate the cells for a designated time (e.g., 2-8 hours) to allow for Rad51 foci formation.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with the primary anti-Rad51 antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of Rad51 foci per nucleus in a significant number of cells (e.g., >100 cells per condition). Cells with a defined threshold of foci (e.g., >5) are typically scored as positive.

Experimental_Workflow Start Start Cell_Seeding Seed cells on coverslips Start->Cell_Seeding Drug_Treatment Treat with ATR inhibitor (e.g., this compound) Cell_Seeding->Drug_Treatment Damage_Induction Induce DNA damage (e.g., Irradiation) Drug_Treatment->Damage_Induction Incubation Incubate for foci formation Damage_Induction->Incubation Fix_Perm Fix and Permeabilize cells Incubation->Fix_Perm Blocking Block non-specific binding Fix_Perm->Blocking Primary_Ab Incubate with anti-Rad51 antibody Blocking->Primary_Ab Secondary_Ab Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Stain_Mount Counterstain nuclei (DAPI) and mount Secondary_Ab->Stain_Mount Image_Acquisition Acquire images with fluorescence microscope Stain_Mount->Image_Acquisition Analysis Quantify Rad51 foci per nucleus Image_Acquisition->Analysis End End Analysis->End

Experimental workflow for Rad51 foci formation assay.

References

Navigating the Landscape of ATR Inhibition: A Comparative Analysis of Preclinical Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides the available data on Atr-IN-4 and offers a comparative overview of other well-characterized ATR inhibitors, such as Berzosertib (M6620/VX-970) and Ceralasertib (AZD6738), to serve as a reference for researchers, scientists, and drug development professionals in the field of oncology.

The ATR Signaling Pathway: A Key Target in Cancer Therapy

The ATR kinase is a critical component of the DNA Damage Response (DDR) pathway. It is activated by single-stranded DNA (ssDNA) regions that arise from DNA damage or replication stress, a common feature of cancer cells due to oncogene-induced uncontrolled proliferation. Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. In many cancers, particularly those with defects in other DDR pathways like the ATM-p53 axis, there is an increased reliance on the ATR pathway for survival. This dependency creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in cancer cells while sparing normal cells.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors ssDNA ssDNA formation RPA RPA ssDNA->RPA ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA->ATRIP CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization Atr_IN_4 This compound Atr_IN_4->ATR inhibits

Figure 1: Simplified ATR signaling pathway and the inhibitory action of this compound.

In Vitro Activity of this compound

This compound has been identified as a potent inhibitor of ATR. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in two human cancer cell lines.

Cell LineCancer TypeIC50 (nM)
DU145Prostate Cancer130.9
NCI-H460Lung Cancer41.33

Data sourced from patent CN112142744A.

Comparative In Vitro Efficacy of ATR Inhibitors

To provide a broader context, the following table compares the in vitro activity of other well-studied ATR inhibitors across a panel of cancer cell lines.

InhibitorCancer TypeCell LineIC50 (nM)
Berzosertib (M6620/VX-970) ColorectalLoVo~50
PancreaticPANC-1~100
OvarianA2780~80
Ceralasertib (AZD6738) BreastMDA-MB-231~200
LungA549~150
GlioblastomaU-87 MG~250

Note: IC50 values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key assays used in the evaluation of ATR inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the ATR inhibitor (e.g., this compound) or a vehicle control for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.

Western Blotting for Phospho-CHK1
  • Cell Lysis: Cells are treated with the ATR inhibitor for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-CHK1 (Ser345) and total CHK1.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for ATR Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an ATR inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Cancer Cell Line Panel Drug_Treatment Treatment with ATR Inhibitor Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assays (e.g., MTT) Drug_Treatment->Viability_Assay Target_Engagement Target Engagement Assays (e.g., Western Blot for p-CHK1) Drug_Treatment->Target_Engagement Data_Analysis_In_Vitro IC50 Determination and Mechanism of Action Studies Viability_Assay->Data_Analysis_In_Vitro Target_Engagement->Data_Analysis_In_Vitro Xenograft_Model Establishment of Xenograft Models Data_Analysis_In_Vitro->Xenograft_Model Lead Compound Selection In_Vivo_Treatment In Vivo Dosing Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment Data_Analysis_In_Vivo Efficacy and Safety Evaluation Tumor_Measurement->Data_Analysis_In_Vivo Toxicity_Assessment->Data_Analysis_In_Vivo

A Head-to-Head Battle in DNA Damage Response: ATR-IN-4 vs. ATM Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting the DNA Damage Response (DDR) pathway is critical. At the heart of this intricate network lie two pivotal kinases: Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM). While both are key players in maintaining genomic integrity, their distinct roles in response to different types of DNA damage present unique therapeutic opportunities. This guide provides a side-by-side comparison of ATR-IN-4, a potent ATR inhibitor, and a panel of well-characterized ATM inhibitors, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Kinases

ATR and ATM are both members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family and act as master regulators of the DDR.[1] However, they are activated by different DNA lesions. ATR primarily responds to single-stranded DNA (ssDNA) gaps and stalled replication forks, which are common consequences of replication stress.[2] In contrast, ATM is predominantly activated by DNA double-strand breaks (DSBs).[3]

Upon activation, both kinases phosphorylate a cascade of downstream substrates to initiate cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. A key substrate of ATR is the checkpoint kinase 1 (CHK1), while ATM primarily signals through checkpoint kinase 2 (CHK2) and p53.[1][3] This fundamental difference in their activation and downstream signaling forms the basis for their differential therapeutic applications.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the in vitro potency and selectivity of this compound against a selection of prominent ATM inhibitors. The data highlights the distinct profiles of these compounds, which is crucial for selecting the appropriate tool for specific research questions or therapeutic strategies.

InhibitorTargetIC50 (nM)Selectivity ProfileReference(s)
This compound ATR130.9 (DU145 cells), 41.33 (NCI-H460 cells)Potent ATR inhibitor.[4][5][6][7][8]
VE-821 ATR26 (cell-free), Ki = 13 nMHighly selective for ATR over ATM (Ki = 16 µM), DNA-PK (Ki = 2.2 µM), and mTOR (Ki > 1 µM).[9][10][11]
M4344 (VX-803) ATR8 (P-Chk1 inhibition), Ki < 150 pMHighly selective for ATR with over 100-fold selectivity against a large panel of other kinases.[12][13]
Berzosertib (M6620/VX-970) ATR19 (HT29 cells)A first-in-class selective ATR inhibitor.[14]
Ceralasertib (AZD6738) ATR-Potent and selective oral ATR inhibitor.[1]
M3541 ATM< 1.0 (cell-free)Highly potent and selective for ATM.[15]
KU-55933 ATM12.9 (cell-free), Ki = 2.2 nMSelective for ATM over DNA-PK, PI3K/PI4K, ATR, and mTOR.[9]
KU-60019 ATM6.3 (cell-free)Improved selectivity over KU-55933.[9]

Signaling Pathways: Visualizing the DDR Network

The following diagram illustrates the distinct and overlapping roles of ATR and ATM in the DNA damage response pathway.

DDR_Pathway ssDNA Single-Strand DNA / Replication Stress RPA RPA ssDNA->RPA DSB Double-Strand Break MRN MRN Complex DSB->MRN ATR ATR RPA->ATR ATM ATM MRN->ATM CHK1 CHK1 ATR->CHK1 CHK2 CHK2 ATM->CHK2 Apoptosis Apoptosis ATM->Apoptosis ATR_IN_4 This compound ATR_IN_4->ATR ATM_I ATM Inhibitors ATM_I->ATM CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair CHK2->CellCycleArrest CHK2->DNARepair

Figure 1: Simplified DNA Damage Response pathways showing the distinct activation and primary downstream effectors of ATR and ATM, and the points of intervention for their respective inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key assays.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase's enzymatic activity.

Materials:

  • Recombinant human ATR or ATM kinase

  • Substrate peptide (e.g., biotinylated p53-derived peptide for ATM, or a CHK1-derived peptide for ATR)

  • ³²P-γ-ATP or unlabeled ATP and a phospho-specific antibody

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound or ATM inhibitors) dissolved in DMSO

  • Streptavidin-coated plates or phosphocellulose paper

  • Scintillation counter or ELISA reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, combine the recombinant kinase, substrate peptide, and kinase reaction buffer.

  • Add the diluted test compounds or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP (spiked with ³²P-γ-ATP if using radioactivity).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³²P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Detect the phosphorylated substrate using a phospho-specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[16][17][18]

Western Blotting for Downstream Substrate Phosphorylation

This cellular assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream target in a cellular context.

Materials:

  • Cell line of interest (e.g., A549, U2OS)

  • DNA damaging agent (e.g., ionizing radiation [IR] for ATM activation, hydroxyurea [HU] or UV for ATR activation)

  • Test compounds (this compound or ATM inhibitors)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-CHK1 (Ser345) for ATR activity, anti-phospho-KAP1 (Ser824) or anti-phospho-CHK2 (Thr68) for ATM activity)

  • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).

  • Induce DNA damage by treating with a DNA damaging agent (e.g., 10 Gy IR, 2 mM HU for 4 hours).

  • After the desired incubation time, wash the cells with ice-cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or a loading control.[19][20][21][22][23][24]

Cell Viability Assay

This assay determines the effect of the inhibitors on cell proliferation and survival.

Materials:

  • Cell line of interest

  • 96-well culture plates

  • Test compounds (this compound or ATM inhibitors)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed cells at a low density in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound or DMSO.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • For CellTiter-Glo®, incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure luminescence.

  • For MTT, incubate for 2-4 hours, then add a solubilizing agent to dissolve the formazan crystals and measure absorbance.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.[2][25][26][27][28]

Conclusion

The choice between targeting ATR and ATM depends on the specific cellular context and the desired therapeutic outcome. ATR inhibitors like this compound are particularly promising for cancers with high levels of replication stress or defects in other DDR pathways, creating a synthetic lethal vulnerability. Conversely, ATM inhibitors are being explored for their ability to sensitize tumors to DNA-damaging therapies like radiation and certain chemotherapies. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the roles of these critical kinases and evaluating the potential of their respective inhibitors.

References

Verifying the Specificity of Atr-IN-4 for ATR Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor Atr-IN-4 with other well-characterized ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib (VE-822). The objective is to evaluate the specificity of this compound for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). This comparison is based on publicly available experimental data.

Executive Summary

ATR kinase is a key player in maintaining genomic integrity, making it a prime target in oncology. The specificity of an inhibitor is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide reveals that while this compound shows potent activity in cellular assays, comprehensive kinase selectivity data, particularly from broad panel screens, is not as readily available as for Ceralasertib and Berzosertib. Ceralasertib, in particular, demonstrates high selectivity for ATR across extensive kinase panels. Berzosertib also shows high potency for ATR with some cross-reactivity towards other related kinases.

Comparative Kinase Inhibitor Specificity

The following table summarizes the available quantitative data for this compound and its comparators. The data highlights the potency and selectivity of each inhibitor against ATR and other key kinases in the DNA damage response pathway, such as ATM and DNA-PK.

InhibitorTargetAssay TypeIC50 / KiSelectivity Notes
This compound ATRCellular AssayDU145 IC50: 130.9 nM, NCI-H460 IC50: 41.33 nMData from a broad kinase selectivity panel is not readily available.
Ceralasertib (AZD6738) ATREnzymatic AssayIC50: 1 nM[1]Highly selective. In a screen of 442 kinases, none showed >50% inhibition at 1µM. IC50 > 5µM for DNA-PK, ATM, mTOR, and AKT in cellular assays.[2]
p-CHK1 (Ser345)Cellular AssayIC50: 74 nM[2]Demonstrates potent on-target cellular activity.
Berzosertib (VE-822) ATREnzymatic AssayKi: <0.2 nM[3]Highly potent against ATR.
ATMEnzymatic AssayKi: 34 nM[3]Shows some cross-reactivity with ATM.
DNA-PKCellular AssayIC50: 18.1 µM[4]Significantly less potent against DNA-PK compared to ATR.
mTORCellular AssayIC50: >1 µM[3]
PI3KγCellular AssayIC50: 0.22 µM[3]
ATRCellular AssayHT29 IC50: 19 nM[5]Potent cellular activity against ATR.
ATMCellular AssayIC50: 2.6 µM[4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to assess inhibitor specificity, the following diagrams illustrate the ATR signaling pathway and a typical experimental workflow.

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors Replication Fork Stalling Replication Fork Stalling ssDNA ssDNA Replication Fork Stalling->ssDNA RPA RPA ssDNA->RPA recruits RAD9-RAD1-HUS1 (9-1-1) RAD9-RAD1-HUS1 (9-1-1) ssDNA->RAD9-RAD1-HUS1 (9-1-1) recruits ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR activates RPA->ATRIP recruits TOPBP1 TOPBP1 RAD9-RAD1-HUS1 (9-1-1)->TOPBP1 recruits TOPBP1->ATR activates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis CHK1->Apoptosis ATR_Inhibitor ATR Inhibitor (e.g., this compound) ATR_Inhibitor->ATR

ATR Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Biochemical Assay Biochemical Assay Kinase Panel Screen Kinase Panel Screen Biochemical Assay->Kinase Panel Screen Assess Selectivity Target Engagement Target Engagement Kinase Panel Screen->Target Engagement Confirm On-Target Effect Cell Viability Cell Viability Target Engagement->Cell Viability Determine Cellular Efficacy Data Analysis Data Analysis Cell Viability->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay Test Potency (IC50/Ki)

Experimental Workflow for Kinase Inhibitor Specificity.

Detailed Experimental Protocols

Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies commonly employed for evaluating ATR kinase inhibitors.

In Vitro ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibition of ATR kinase activity.

  • Materials :

    • Recombinant human ATR/ATRIP complex.

    • GST-tagged p53 substrate (e.g., GST-cMyc-p53).

    • ATP.

    • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100).

    • Stop Solution (e.g., EDTA in buffer).

    • Detection Reagents: Europium-labeled anti-phospho-p53 (Ser15) antibody and d2-labeled anti-GST antibody.

  • Procedure :

    • The ATR/ATRIP enzyme and GST-p53 substrate are incubated with varying concentrations of the test inhibitor (e.g., this compound) in the assay buffer in a 384-well plate.[6]

    • The kinase reaction is initiated by the addition of ATP.[6]

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at room temperature.

    • The reaction is terminated by the addition of the stop solution.[6]

    • Detection antibodies are added, and the plate is incubated to allow for antibody binding to the substrate and phosphorylated product.

    • The HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated to determine the extent of substrate phosphorylation.[6]

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular ATR Inhibition Assay (Western Blotting for p-CHK1)

This assay determines the ability of an inhibitor to block ATR activity within a cellular context by measuring the phosphorylation of its downstream target, CHK1.

  • Materials :

    • Cancer cell line (e.g., HT29, U2OS).

    • Cell culture medium and supplements.

    • DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation) to activate the ATR pathway.

    • Test inhibitor (e.g., this compound).

    • Lysis buffer.

    • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, and a loading control (e.g., anti-GAPDH or anti-tubulin).

    • Secondary antibodies (HRP-conjugated).

    • Chemiluminescent substrate.

  • Procedure :

    • Cells are seeded in culture plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).

    • The ATR pathway is activated by treating the cells with a DNA damaging agent (e.g., 2 mM HU for 2-4 hours).

    • Cells are harvested and lysed.

    • Protein concentration in the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with the primary antibody against p-CHK1 (Ser345).

    • The membrane is washed and incubated with the appropriate HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • The membrane is stripped and re-probed for total CHK1 and a loading control to ensure equal protein loading.

    • The intensity of the p-CHK1 band is quantified and normalized to total CHK1 and the loading control.

    • IC50 values are calculated based on the dose-dependent inhibition of CHK1 phosphorylation.[7]

Conclusion

Based on the available data, Ceralasertib (AZD6738) and Berzosertib (VE-822) are potent and well-characterized ATR inhibitors with extensive supporting data on their specificity. Ceralasertib, in particular, exhibits a high degree of selectivity for ATR kinase. While this compound demonstrates potent cellular activity, a comprehensive assessment of its specificity would require further investigation, including its evaluation in a broad panel of kinase assays. For researchers prioritizing high target specificity, Ceralasertib stands out based on current evidence. Berzosertib offers high potency with a known, albeit lower, degree of cross-reactivity with ATM. The choice of inhibitor will ultimately depend on the specific requirements of the research or therapeutic application.

References

Safety Operating Guide

Personal protective equipment for handling Atr-IN-4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Atr-IN-4

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety information for the structurally related compound, ATR-IN-11, and established best practices for handling potent, powdered kinase inhibitors in a laboratory setting. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical.

This compound is a potent Ataxia telangiectasia mutated and Rad3-related (ATR) kinase inhibitor.[1] Due to its potency and classification as a hazardous chemical, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in its powdered form and in solution.

Body Part Required PPE Specifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be regularly changed, especially after direct contact with the compound. Ensure gloves are compatible with the solvents used.
Eyes Safety Goggles with Side Shields or a Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashes, such as during bulk handling or dissolution.[2]
Body Disposable, Low-Permeability GownA disposable gown designed for handling hazardous drugs should be worn over personal clothing.[3] Ensure the gown is closed at the back and has long, cuffed sleeves.
Respiratory NIOSH-approved Respirator (e.g., N95)When handling the powdered form outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved respirator is essential to prevent inhalation of airborne particles.[4][5]
Feet Closed-toe ShoesImpermeable, closed-toe shoes should always be worn in the laboratory.
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6]

  • Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[1]

  • Clearly label the storage location with appropriate hazard warnings.

2. Handling and Weighing (Powder):

  • All handling of powdered this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7][8]

  • Before weighing, decontaminate the work surface.

  • Use dedicated spatulas and weighing papers.

  • To avoid creating dust, do not pour the powder directly from the container.[7] Use a spatula to transfer small amounts.

  • Close the container immediately after use.

3. Preparation of Solutions:

  • When dissolving the powder, add the solvent slowly to the vial containing the compound to prevent splashing.

  • If sonication is required, ensure the vial is securely capped and perform this step within the fume hood.[4]

  • Label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.

4. Experimental Use:

  • When using solutions of this compound, wear all recommended PPE.

  • Work over a disposable absorbent bench liner to contain any potential spills.

  • Avoid the generation of aerosols.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be disposed of as hazardous chemical waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, gowns, weighing papers, pipette tips) in a dedicated, clearly labeled hazardous waste bag or container.[4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, leak-proof, and appropriately labeled hazardous waste container.

  • Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not pour any waste containing this compound down the drain.[6]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

  • Spill:

    • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact your institution's EHS office immediately.

Visual Workflow for Handling this compound

Atr_IN_4_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving & Inspection storage Secure Storage (-20°C Powder, -80°C Solution) receiving->storage Store Securely ppe Don Appropriate PPE storage->ppe Before Handling weighing Weighing in Fume Hood ppe->weighing Proceed to Weigh dissolution Solution Preparation weighing->dissolution Prepare Solution experiment Experimental Use dissolution->experiment Use in Experiment solid_waste Collect Solid Waste experiment->solid_waste Generate Waste liquid_waste Collect Liquid Waste experiment->liquid_waste Generate Waste ehs_disposal Dispose via EHS solid_waste->ehs_disposal liquid_waste->ehs_disposal spill Spill Containment exposure First Aid for Exposure

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.